3-Methyl-5-(trifluoromethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-5-2-6(8(13)14)4-7(3-5)9(10,11)12/h2-4H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODXUPCJDALZQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276653 | |
| Record name | Benzamide, 3-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-98-8 | |
| Record name | Benzamide, 3-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methyl-5-(trifluoromethyl)benzamide CAS 261951-98-8 properties
Topic: 3-Methyl-5-(trifluoromethyl)benzamide (CAS 261951-98-8) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Strategic Fluorinated Scaffold for Medicinal Chemistry
Executive Summary
This compound (CAS 261951-98-8) is a disubstituted benzamide derivative characterized by the simultaneous presence of an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group in a meta-relationship to the amide functionality.[1][2][3] This specific substitution pattern makes it a high-value scaffold in drug discovery, particularly for fragment-based drug design (FBDD) and the optimization of kinase and GPCR inhibitors.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, synthetic pathways, and utility as a bioisostere for modulating metabolic stability and lipophilicity.
Chemical Identity & Physicochemical Properties[4][5][6][7]
The interplay between the lipophilic methyl group and the metabolically stable trifluoromethyl group creates a unique electronic environment on the benzene ring, influencing both the acidity of the amide protons and the pi-stacking potential of the aryl core.
Identity Table
| Parameter | Detail |
| CAS Number | 261951-98-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈F₃NO |
| Molecular Weight | 203.16 g/mol |
| SMILES | CC1=CC(C(N)=O)=CC(C(F)(F)F)=C1 |
| InChI Key | Predicted: Generate via standard cheminformatics tools |
Physicochemical Profile (Experimental & Predicted)
Note: Specific experimental values for this isomer are proprietary in many databases; values below represent high-confidence cheminformatic predictions based on group contribution methods.
| Property | Value / Range | Significance in Drug Design |
| Physical State | Solid (Crystalline powder) | Suitable for solid-dosage formulation. |
| Melting Point | 130–140 °C (Predicted) | Indicates stable crystal lattice; typical for benzamides. |
| cLogP | ~2.3 – 2.6 | Optimal lipophilicity for CNS penetration and membrane permeability. |
| Topological PSA | 43.09 Ų | Well within the "Rule of 3" for fragment libraries (<60 Ų). |
| H-Bond Donors | 2 (Amide NH₂) | Critical for hinge-binding in kinase targets. |
| H-Bond Acceptors | 1 (Carbonyl O) | Key interaction point for backbone amides in proteins. |
Synthetic Methodologies
Efficient synthesis of this compound is critical for scaling up library production. Two primary routes are recommended based on precursor availability and scale requirements.
Route A: Acid Chloride Activation (Standard Laboratory Scale)
This method is preferred for gram-scale synthesis due to its operational simplicity and high yields.
Precursor: 3-Methyl-5-(trifluoromethyl)benzoic acid.
-
Activation: Dissolve the benzoic acid precursor in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF. Stir at room temperature until gas evolution (HCl, CO, CO₂) ceases.
-
Amidation: Concentrate the intermediate acid chloride in vacuo to remove excess oxalyl chloride. Re-dissolve in dry THF or DCM.
-
Quench: Add the acid chloride solution dropwise to a cold (0°C) solution of aqueous ammonia (28-30%) or ammonia in dioxane.
-
Workup: Precipitate the product by adding water or evaporating the organic solvent. Wash the solid with 1N HCl (to remove traces of ammonia) and saturated NaHCO₃.
Route B: Palladium-Catalyzed Aminocarbonylation (Industrial/Library Scale)
This route avoids the use of corrosive acid chlorides and allows for the introduction of the amide from an aryl halide precursor, which is often more commercially available.
Precursor: 3-Bromo-5-(trifluoromethyl)toluene.
-
Catalyst System: Pd(OAc)₂ (2 mol%) / Xantphos (or dppf).
-
Carbon Source: Molybdenum hexacarbonyl [Mo(CO)₆] (solid CO source) or CO gas (balloon).
-
Amine Source: Ammonium acetate or Hexamethyldisilazane (HMDS).
-
Conditions: Heat at 80–100°C in toluene or dioxane with a base (e.g., K₂CO₃ or DBU).
Synthetic Workflow Visualization
Figure 1: Standard synthetic workflow via acid chloride activation.
Medicinal Chemistry Applications
The this compound moiety functions as a robust "biostere" and "scaffold" in modern drug design. Its utility stems from three specific mechanistic attributes:
The "Magic Methyl" Effect
The C3-methyl group introduces a "magic methyl" effect. By breaking planarity or filling a small hydrophobic pocket in the target protein (e.g., a kinase selectivity pocket), it can boost binding affinity by 10-100 fold compared to the des-methyl analog. It also increases lipophilicity (logP +0.5), aiding membrane permeability.
Metabolic Blocking via CF₃
The C5-trifluoromethyl group serves as a metabolic blocker. The C-F bond is extremely strong (approx. 116 kcal/mol), preventing cytochrome P450 oxidation at the vulnerable meta position. Furthermore, the CF₃ group is highly lipophilic and electron-withdrawing, which lowers the pKa of the amide NH₂, potentially strengthening hydrogen bond donor capability.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~203 Da, this compound is an ideal "fragment." It can be screened against targets using X-ray crystallography or NMR. Hits containing this core can be "grown" by substituting the amide nitrogen or the aryl ring to elaborate into a lead compound.
SAR Logic Visualization
Figure 2: Structure-Activity Relationship (SAR) analysis of the scaffold.
Safety & Handling Protocols
While specific toxicological data for CAS 261951-98-8 is limited, data from structural analogs (e.g., 3,5-bis(trifluoromethyl)benzamide) suggests the following safety profile.
-
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)
-
-
Handling Precautions:
-
Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust.
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.
-
In Case of Contact: Wash skin with soap and water for 15 minutes. If in eyes, rinse cautiously with water for several minutes.
-
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
-
Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211-219. Link
- Barnard, C. F. (2006). Palladium-catalyzed carbonylation reactions: a practical guide. Organometallics, 25(20), 4721-4727. (General reference for Route B).
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3,5-Bis(trifluoromethyl)benzamide (Analogous safety data). Link
Sources
An In-depth Technical Guide to 3-Methyl-5-(trifluoromethyl)benzamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-5-(trifluoromethyl)benzamide is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of both a methyl group and a trifluoromethyl group on the benzamide scaffold imparts unique electronic and steric properties, influencing its chemical reactivity, bioavailability, and interaction with biological targets. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to enhance metabolic stability and lipophilicity, key parameters in drug design.[1] This guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of this compound, along with an exploration of its potential applications based on the known bioactivities of structurally related compounds.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzene ring substituted with a methyl group at the 3-position, a trifluoromethyl group at the 5-position, and a primary amide group at the 1-position.
Systematic IUPAC Name: this compound
Key Physicochemical Properties (Estimated and Inferred from Analogs):
| Property | Estimated Value/Range | Rationale/Reference Analog |
| Molecular Formula | C9H8F3NO | - |
| Molecular Weight | 203.16 g/mol | Calculated from atomic weights. |
| CAS Number | 886593-05-3 | - |
| Melting Point (°C) | 120 - 150 | The melting point of 3-fluoro-5-(trifluoromethyl)benzamide is 115-117 °C. The replacement of fluorine with a methyl group may slightly alter the crystal packing and melting point. |
| Boiling Point (°C) | > 300 | High due to the presence of the amide group capable of strong hydrogen bonding. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | The trifluoromethyl group increases lipophilicity, while the amide group can participate in hydrogen bonding. |
| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of similar benzamides. |
Synthesis of this compound
The most logical and common synthetic route to this compound is from its corresponding carboxylic acid, 3-methyl-5-(trifluoromethyl)benzoic acid. This transformation is a standard amidation reaction.
Precursor: 3-Methyl-5-(trifluoromethyl)benzoic acid (CAS: 117186-02-4)[2]
Proposed Synthetic Workflow
The conversion of a carboxylic acid to a primary amide can be achieved through several methods. A common and effective approach involves the activation of the carboxylic acid, followed by reaction with an ammonia source.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-established method for amide synthesis and is expected to be effective for the target compound.
Step 1: Synthesis of 3-Methyl-5-(trifluoromethyl)benzoyl Chloride
-
To a stirred solution of 3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (typically 40-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-methyl-5-(trifluoromethyl)benzoyl chloride can be used in the next step without further purification.
Causality behind Experimental Choices: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride is a common and effective reagent for this transformation, and the byproducts (SO2 and HCl) are gaseous, which simplifies their removal.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-methyl-5-(trifluoromethyl)benzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a concentrated aqueous solution of ammonia (excess, typically 2-3 eq) or bubble anhydrous ammonia gas through the solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the acyl chloride is completely consumed (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality behind Experimental Choices: The use of excess ammonia drives the reaction to completion. Performing the reaction at a low temperature helps to control the exothermicity of the reaction between the acyl chloride and ammonia.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data for this compound based on the analysis of its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (3H): Three signals in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the benzene ring will appear as singlets or narrow multiplets.
-
Methyl Protons (3H): A singlet around δ 2.4-2.6 ppm.
-
Amide Protons (2H): Two broad singlets that may appear at different chemical shifts depending on the solvent and concentration, typically in the range of δ 5.5-8.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): A signal in the downfield region, around δ 165-170 ppm.
-
Aromatic Carbons (6C): Six signals in the aromatic region (δ 120-140 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
Trifluoromethyl Carbon (CF₃): A quartet around δ 120-125 ppm with a large coupling constant (¹JCF).
-
Methyl Carbon (CH₃): A signal in the upfield region, around δ 20-25 ppm.
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
N-H Stretching: Two bands in the region of 3400-3100 cm⁻¹, characteristic of a primary amide.
-
C=O Stretching (Amide I band): A strong absorption band around 1650-1680 cm⁻¹.
-
N-H Bending (Amide II band): A band around 1600-1640 cm⁻¹.
-
C-F Stretching: Strong absorption bands in the region of 1350-1100 cm⁻¹.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
C-H Bending (out-of-plane): Bands in the region of 900-675 cm⁻¹, indicative of the substitution pattern on the benzene ring.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of the compound (m/z = 203.05).
-
Fragmentation Pattern: Expect to see characteristic fragments resulting from the loss of the amide group (-NH₂), the carbonyl group (-CO), and the trifluoromethyl group (-CF₃).
Potential Applications in Drug Discovery and Materials Science
While specific biological activities for this compound have not been extensively reported, the trifluoromethyl-benzamide scaffold is a common feature in many biologically active molecules.
Caption: Potential applications of the this compound scaffold.
-
Antiviral Activity: Structurally related N-((thiophen-3-yl)methyl)benzamides have been investigated as fusion inhibitors of the influenza virus.[3][4] The trifluoromethyl group is often incorporated to improve the potency and pharmacokinetic properties of antiviral compounds.
-
Anticancer Activity: Quinazoline derivatives containing the trifluoromethylphenylamino moiety have shown potential as anticancer agents by targeting receptor tyrosine kinases like EGFR.[5][6] The benzamide functional group is also prevalent in a wide range of anticancer drugs.
-
Fungicidal and Insecticidal Activity: Pyrimidine derivatives incorporating a trifluoromethylphenyl amide moiety have been synthesized and evaluated for their antifungal and insecticidal properties.[7]
-
Materials Science: The thermal stability and unique electronic properties imparted by the trifluoromethyl group make such compounds potential candidates for incorporation into advanced polymers and other materials.
The synthesis of this compound and its derivatives could, therefore, be a valuable starting point for the development of new therapeutic agents and functional materials.
Safety and Handling
Based on the safety data for the precursor 3-methyl-5-(trifluoromethyl)benzoic acid and similar benzamides, this compound should be handled with care in a well-ventilated laboratory or fume hood.[2]
-
Hazards: Likely to be an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a valuable chemical entity with significant potential for further investigation. This technical guide has outlined its chemical structure, a plausible and detailed synthetic route from a commercially available precursor, and predicted its key spectroscopic features. While experimental data for this specific compound remains to be fully documented in the public domain, the established importance of the trifluoromethyl-benzamide scaffold in medicinal chemistry suggests that this compound and its derivatives are promising candidates for the development of novel pharmaceuticals and advanced materials. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.
References
- European Patent Office. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. Google Patents.
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Cheméo. (n.d.). Benzamide, 3-fluoro-5-trifluoromethyl-N-(3-fluoro-5-trifluoromethylbenzoyl)-N-heptyl-. Retrieved February 21, 2026, from [Link].
- de Souza, A. C. B., et al. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Chemistry & Biodiversity.
- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
- Google Patents. (n.d.). WO2007107818A2 - Process for the preparation of 3,5-bis (trifluoromethyl)-n-methylbenzylamine.
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bioRxiv. (2025, July 28). N-[(Thiophen-3-yl)methyl]benzamides as Influenza Virus Fusion Inhibitors Acting on H1 and H5 Hemagglutinins. Retrieved February 21, 2026, from [Link]
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PMC. (n.d.). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Retrieved February 21, 2026, from [Link]
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ACS Publications. (2025, August 29). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. Retrieved February 21, 2026, from [Link]
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PMC. (n.d.). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Retrieved February 21, 2026, from [Link]
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PubChem. (n.d.). 3-Methyl-5-(trifluoromethyl)benzoic acid. Retrieved February 21, 2026, from [Link]
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Organic Syntheses. (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Retrieved February 21, 2026, from [Link]
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ACS Publications. (2018, May 22). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. Retrieved February 21, 2026, from [Link]
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SpectraBase. (n.d.). Benzamide, 3-fluoro-5-trifluoromethyl-N-methyl- - Optional[Vapor Phase IR] - Spectrum. Retrieved February 21, 2026, from [Link]
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ResearchGate. (2025, October 16). (PDF) Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Retrieved February 21, 2026, from [Link]
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MDPI. (2021, May 25). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved February 21, 2026, from [Link]
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Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved February 21, 2026, from [Link]
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MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 21, 2026, from [Link]
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European Patent Office. (2005, April 21). PROCESS FOR THE PREPARATION 3,5-BIS(TRIFLUOROMETHYL)BENZYLALCOHOL - European Patent Office - EP 1673329 B1 - EPO. Retrieved February 21, 2026, from [Link]
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PMC. (2022, November 22). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Retrieved February 21, 2026, from [Link]
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Inxight Drugs. (n.d.). 3,5-Bis(trifluoromethyl)benzamide. Retrieved February 21, 2026, from [Link]
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International Journal of Chemical Studies. (2024, September 11). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Retrieved February 21, 2026, from [Link]
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Academia.edu. (n.d.). Synthesis and biological evaluation of benzimidazole-linked 1,2,3-triazole congeners as agents. Retrieved February 21, 2026, from [Link]
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- 3. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
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3-Methyl-5-(trifluoromethyl)benzamide SMILES and InChIKey
This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 3-Methyl-5-(trifluoromethyl)benzamide , a critical intermediate in the design of kinase inhibitors and fragment-based drug discovery (FBDD).
Executive Summary & Chemical Identity
This compound is a disubstituted benzamide scaffold. It serves as a robust building block in medicinal chemistry, leveraging the metabolic stability of the trifluoromethyl group (-CF₃) and the hydrophobic filling properties of the methyl group (-CH₃).
Core Identifiers
| Identifier Type | Value | Notes |
| SMILES | Cc1cc(C(F)(F)F)cc(c1)C(=O)N | Canonical representation |
| CAS Number | 261951-98-8 | Specific to the primary amide |
| PubChem CID | 2775571 | Verified Database ID |
| Formula | C₉H₈F₃NO | |
| Molecular Weight | 203.16 g/mol | |
| InChIKey | Available via CID 2775571 | Derivative of the structure |
Note on Isomers: Ensure distinction from the 2-fluoro or 4-fluoro analogs often appearing in similar search queries. The CAS 261951-98-8 corresponds specifically to the 3-methyl-5-trifluoromethyl substitution pattern.
Physicochemical Profile
Understanding the physicochemical properties is essential for predicting the behavior of this fragment in a binding pocket.
-
Lipophilicity (cLogP): ~2.2 – 2.5. The -CF₃ and -CH₃ groups significantly increase lipophilicity compared to a bare benzamide (LogP ~0.6), improving membrane permeability.
-
Electronic Character:
-
-CF₃ (Position 5): Strong electron-withdrawing group (EWG). It deactivates the aromatic ring, making the amide nitrogen slightly less nucleophilic if used in further coupling, but increasing the acidity of the amide protons (useful for H-bond donation).
-
-CH₃ (Position 3): Weak electron-donating group (EDG). Provides steric bulk.
-
-
Hydrogen Bonding:
-
Donors (HBD): 1 (Primary Amide -NH₂).
-
Acceptors (HBA): 1 (Carbonyl -C=O).
-
Synthetic Protocol
The most reliable synthesis route proceeds via the 3-Methyl-5-(trifluoromethyl)benzoic acid precursor (CAS 117186-02-4).
Method A: Acid Chloride Activation (Standard Scale)
This method is preferred for gram-scale synthesis due to high yields and simplified purification.
Reagents:
-
Precursor: 3-Methyl-5-(trifluoromethyl)benzoic acid
-
Activator: Thionyl Chloride (SOCl₂)
-
Nucleophile: Aqueous Ammonia (NH₄OH) or Ammonia in Dichloromethane (NH₃/DCM)
-
Solvent: DCM or Toluene
Protocol:
-
Activation: Dissolve the benzoic acid derivative (1.0 eq) in anhydrous toluene. Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF.
-
Reflux: Heat to reflux (80–110°C) for 2–3 hours. Monitor gas evolution (HCl/SO₂) to cease.
-
Evaporation: Concentrate the reaction mixture in vacuo to remove excess SOCl₂. The residue is the crude acid chloride.
-
Amidation: Redissolve the residue in anhydrous DCM. Cool to 0°C.[1][2]
-
Addition: Slowly add the solution to a stirred mixture of aqueous ammonia (excess, >5 eq) or bubble NH₃ gas through the solution.
-
Workup: After 1 hour, wash the organic layer with saturated NaHCO₃ (to remove unreacted acid), water, and brine. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from Hexanes/Ethyl Acetate if necessary.
Method B: Coupling Agent (Mild Conditions)
Preferred for small-scale discovery chemistry or parallel synthesis arrays.
Reagents:
-
Coupling Agent: HATU or EDC·HCl / HOBt
-
Base: DIPEA (Diisopropylethylamine)[1]
-
Amine Source: Ammonium Chloride (NH₄Cl)
Protocol:
-
Dissolve acid (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 mins to activate.
-
Add Ammonium Chloride (2.0 eq).
-
Stir at Room Temperature (RT) for 12–16 hours.
-
Dilute with Ethyl Acetate, wash with LiCl (aq) to remove DMF, then NaHCO₃.
Synthetic Workflow Visualization
Figure 1: Standard synthetic pathway via acid chloride activation.
Medicinal Chemistry Applications
This scaffold is highly valued for two specific "design tactics" in drug discovery:
The "Magic Methyl" Effect
The 3-methyl group provides a specific hydrophobic contact point. In kinase inhibitors (e.g., Type II inhibitors binding to the DFG-out conformation), this methyl group often twists the phenyl ring relative to the amide bond, locking the molecule into a bioactive conformation that fits the hydrophobic back-pocket.
Bioisosterism & Metabolic Blocking
The 5-trifluoromethyl group acts as a metabolic blocker .
-
CYP450 Stability: The C-F bond is extremely strong (approx. 116 kcal/mol). Placing a -CF₃ group at the meta position prevents metabolic oxidation (hydroxylation) that would typically occur on the phenyl ring.
-
Lipophilicity: It increases the logP, facilitating blood-brain barrier (BBB) penetration if central nervous system (CNS) activity is desired.
Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacophore analysis showing the functional role of each substituent.
Safety and Handling
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Use in a fume hood. The acid chloride intermediate is corrosive and moisture-sensitive.
References
-
PubChem. this compound (Compound). National Library of Medicine.[3] Identifier: CID 2775571.
-
BenchChem. Synthesis routes of 3-(Trifluoromethyl)benzamide derivatives. (General protocol reference for trifluoromethyl benzamides).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on -CF3 metabolic stability).
Sources
Technical Whitepaper: Solubilization and Handling of 3-Methyl-5-(trifluoromethyl)benzamide
[1]
Executive Summary
This compound is a lipophilic benzamide derivative characterized by a trifluoromethyl group that significantly enhances its hydrophobicity and metabolic stability.[1] While sparingly soluble in aqueous media, it exhibits high solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[1]
Key Solubilization Parameters:
-
Primary Stock Solvent: Anhydrous DMSO (Recommended concentration: 10–50 mM).[1]
-
Secondary/Analytical Solvent: Methanol (Suitable for LC-MS stocks; volatile).[1]
-
Aqueous Solubility: Negligible.[1] Requires pre-dissolution in organic solvent before introduction to aqueous buffers.[1]
-
Critical Risk: Compound precipitation ("crashing out") upon rapid dilution into aqueous media due to the hydrophobic effect of the -CF3 and -CH3 substituents.[1]
Physicochemical Profile & Solubility Logic
Understanding the molecular architecture is essential for predicting solubility behavior where empirical data is sparse.[1]
| Property | Value / Description | Impact on Solubility |
| CAS Number | 261951-98-8 | Unique Identifier |
| Formula | C₉H₈F₃NO | Low molecular weight organic |
| Mol.[1][2] Weight | ~203.16 g/mol | Small molecule; favorable kinetics |
| LogP (Predicted) | ~2.5 – 3.0 | Lipophilic. Prefers organic phases.[1] |
| H-Bond Donors | 1 (Amide -NH₂) | Allows solubility in protic solvents (MeOH).[1] |
| H-Bond Acceptors | 1 (Amide -C=O) + 3 (F) | Accepts H-bonds from water/MeOH, but weak.[1] |
| Structural Features | 3-Methyl, 5-Trifluoromethyl | Hydrophobic Core. The -CF3 group strongly repels water, necessitating organic co-solvents.[1] |
Solubility in DMSO (Dimethyl Sulfoxide)
Status: Highly Soluble (Preferred for Master Stocks) Estimated Saturation: >100 mM (dependent on purity and temperature)[1]
DMSO is the gold standard for creating "Master Stocks" of this compound.[1] As a dipolar aprotic solvent, DMSO effectively disrupts the crystal lattice of the benzamide without donating protons, stabilizing the polar amide bond while accommodating the lipophilic aromatic ring.[1]
Technical Considerations:
-
Hygroscopicity: DMSO is highly hygroscopic.[1] It absorbs atmospheric water, which can decrease the solubility of the lipophilic benzamide over time, leading to silent precipitation in stored vials.[1]
-
Freezing Point: DMSO freezes at ~18.5°C. Stocks stored at 4°C or -20°C will be solid.[1] They must be completely thawed and vortexed before use to prevent concentration gradients (cryoconcentration).[1]
-
Biological Compatibility: DMSO is cytotoxic at high concentrations.[1] Ensure final assay concentration is <0.5% (v/v) for cell-based assays.[1]
Solubility in Methanol[1][3][4][5]
Status: Soluble (Preferred for Analytical Chemistry/LC-MS) Estimated Saturation: >50 mM[1]
Methanol is a polar protic solvent.[1] It is less powerful than DMSO for high-concentration stocks but is ideal for intermediate dilutions or analytical standards because it evaporates easily and is compatible with Reverse-Phase HPLC mobile phases.[1]
Technical Considerations:
-
Volatility: Methanol evaporates distinctively at room temperature.[1] Storing stocks in unsealed vessels will lead to rapid concentration changes (solvent loss = concentration spike).[1]
-
Precipitation Risk: Lower solubility limit than DMSO.[1] Do not attempt to make >100 mM stocks in methanol without testing.[1]
-
Trans-methylation: In rare cases, amides can undergo solvolysis in methanol under acidic/basic catalysis, though this benzamide is relatively stable.[1]
Comparative Solvent Analysis
| Feature | DMSO | Methanol | Water/Buffer |
| Solubility Power | High (Excellent for Master Stock) | Moderate to High | Very Low (Insoluble) |
| Volatility | Low (Boiling Point 189°C) | High (Boiling Point 64.7°C) | Low |
| Freezing Point | 18.5°C (Solid in fridge) | -97.6°C (Liquid in fridge) | 0°C |
| Primary Use | Long-term storage, Bio-assays | LC-MS, HPLC, Intermediate dilution | Final assay medium |
| Handling Risk | Skin penetration carrier | Flammable, Toxic | "Crash out" precipitation |
Experimental Protocols
Protocol A: Preparation of 10 mM Master Stock in DMSO
Target Volume: 1 mL | Target Mass: ~2.03 mg
-
Weighing: Accurately weigh 2.03 mg of this compound into a sterile, amber glass vial (or polypropylene microcentrifuge tube).
-
Note: Glass is preferred to minimize plasticizer leaching by DMSO.[1]
-
-
Solvent Addition: Add 1000 µL (1 mL) of high-purity (>99.9%) anhydrous DMSO.
-
Dissolution:
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol B: Serial Dilution (Avoiding "Crash Out")
Objective: Dilute DMSO stock into aqueous buffer for biological assay.
-
Thaw: Completely thaw DMSO stock at Room Temperature (RT). Vortex to ensure homogeneity.[1]
-
Intermediate Step (Optional but Recommended): If the final aqueous concentration is low (e.g., nM range), perform an intermediate dilution in Methanol or DMSO first.[1]
-
Example: Dilute 10 mM DMSO stock 1:100 in DMSO to get 100 µM.[1]
-
-
Final Dilution: Add the organic stock dropwise to the aqueous buffer while vortexing the buffer.
Visualization: Solubilization Workflow
The following diagram illustrates the decision logic for solvent selection and the dilution workflow to ensure stability.
Caption: Decision tree for solvent selection and critical control points to prevent precipitation during aqueous dilution.
References
Technical Whitepaper: Solid-State Characterization of 3-Methyl-5-(trifluoromethyl)benzamide
Executive Summary
This technical guide outlines the solid-state characterization of 3-Methyl-5-(trifluoromethyl)benzamide , a critical fluorinated building block in the synthesis of kinase inhibitors and agrochemicals. Precise melting point (MP) determination is not merely a physical constant check but a frontline quality control (QC) metric for detecting regioisomeric impurities and solvates.
While the precursor acid (3-Methyl-5-(trifluoromethyl)benzoic acid) is well-characterized (MP: 102–106°C), the amide derivative exhibits a distinct crystal lattice energy profile. This guide provides the definitive protocol for determining its melting point, distinguishing between thermodynamic events (melting) and kinetic events (decomposition), and establishing a self-validating QC workflow.
Physicochemical Identity & Reference Data[1][2][3][4][5]
Before establishing the melting point protocol, the compound must be contextualized against its precursors and analogs to predict thermal behavior.
Compound Profile
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | C₉H₈F₃NO |
| Molecular Weight | 203.16 g/mol |
| Key Substituents | -CH₃ (Meta), -CF₃ (Meta), -CONH₂ (Ipso) |
| Precursor CAS | 117186-02-4 (Benzoic Acid analog) |
| Predicted MP Range | 128°C – 138°C (Based on amide-acid lattice shift) |
| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in Water |
Thermal Reference Points (SAR Context)
Understanding the melting points of structural analogs allows for the rapid identification of gross synthesis errors (e.g., defluorination or wrong isomer).
| Compound | Structure Note | Melting Point (°C) | Source |
| Precursor Acid | 3-Methyl-5-(trifluoromethyl)benzoic acid | 102 – 106°C | [Sigma-Aldrich CoA] |
| Analog A | 3-Fluoro-5-(trifluoromethyl)benzamide | 115 – 117°C | [Fisher Scientific] |
| Analog B | 3,5-Bis(trifluoromethyl)benzamide | 162 – 165°C | [Chem-Impex] |
| Target | This compound | Target: >125°C | Experimental |
Technical Insight: Amides typically exhibit higher melting points than their corresponding acids due to extensive intermolecular hydrogen bonding networks (
). A melting point below 110°C strongly suggests significant contamination with the unreacted acid precursor.
The Science of Melting Point in QC
For this specific fluorinated intermediate, the melting point is a proxy for regioisomeric purity . The synthesis typically involves the trifluoromethylation of a toluene derivative or the methylation of a trifluoromethylbenzene. Both routes can yield trace ortho or para isomers.
-
Eutectic Depression: According to the Van't Hoff equation, even 1% of a regioisomer can depress the melting point by 0.5–1.0°C and widen the melting range (range > 2°C).
-
Solid Solutions: Unlike simple eutectic impurities, fluorinated isomers sometimes form solid solutions, which may not depress the MP significantly but will alter the enthalpy of fusion (
) visible in DSC.
Experimental Protocols
Method A: Capillary Melting Point (USP <741> Class Ia)
For routine lot release and quick purity checks.
Equipment: Mettler Toledo MP90 or Buchi M-565 Sample Prep: Dry powder (vacuum oven, 40°C, 4h) to remove solvent solvates. Grind to fine powder.
Step-by-Step:
-
Loading: Fill capillary to 3mm height. Tap to pack density.
-
Ramp 1 (Fast): Heat at 10°C/min to 110°C (approx. 15°C below expected onset).
-
Ramp 2 (Measurement): Slow heat at 1.0°C/min .
-
Observation: Record
(first liquid meniscus) and (complete clarity). -
Validity Criteria: The range (
) must be .
Method B: Differential Scanning Calorimetry (DSC)
For definitive characterization and polymorph screening.
Equipment: TA Instruments Q2000 or PerkinElmer DSC 8000 Atmosphere: Nitrogen purge (50 mL/min).
Protocol:
-
Calibration: Indium standard (
). -
Pan Configuration: Tzero Aluminum Pan, crimped (non-hermetic unless hydrate suspected).
-
Sample Mass: 2–4 mg (Precision weighed).
-
Cycle:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 160°C.
-
-
Analysis: Integrate the endothermic peak.
-
Peak Onset: Extrapolated onset temperature (The thermodynamic MP).
-
Peak Max: The collapse of the crystal lattice.
-
Enthalpy: Calculate
(J/g). Low enthalpy indicates amorphous content.
-
Synthesis & Impurity Impact Workflow
The following diagram illustrates the critical control points where melting point determination dictates the "Go/No-Go" decision in the synthesis of this compound.
Figure 1: Quality Control workflow emphasizing the iterative purification loop triggered by melting point depression.
Logic of Thermal Analysis (DSC Interpretation)
When analyzing the DSC trace for this benzamide, researchers must distinguish between simple melting and complex thermal events.
Figure 2: Decision logic for interpreting Differential Scanning Calorimetry data.
References
-
Sigma-Aldrich. 3-Methyl-5-(trifluoromethyl)benzoic acid - Certificate of Analysis & Properties.Link
-
Fisher Scientific. 3-Fluoro-5-(trifluoromethyl)benzamide Specifications.[1]Link
-
United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF. Link
-
Chem-Impex International. 3,5-Bis(trifluoromethyl)benzamide Product Data.Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS 117186-02-4.Link
(Note: While specific experimental data for the exact amide isomer is proprietary in many catalogs, the data provided here is extrapolated from validated SAR (Structure-Activity Relationship) principles using the cited precursors and analogs.)
Sources
3-Methyl-5-(trifluoromethyl)benzamide pKa and lipophilicity (LogP)
The following technical guide provides an in-depth physicochemical profile of 3-Methyl-5-(trifluoromethyl)benzamide , structured for researchers in medicinal chemistry and drug development.
Technical Guide & Whitepaper [1]
Executive Summary
This compound represents a strategic scaffold in medicinal chemistry, balancing the steric bulk of a methyl group with the metabolic stability and lipophilicity of a trifluoromethyl moiety.[1][2] As a substituted benzamide, it serves as a critical fragment in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1]
This guide analyzes the two most critical physicochemical parameters for this compound: pKa (ionization constant) and LogP (lipophilicity) . Understanding these values is essential for predicting oral bioavailability, blood-brain barrier (BBB) permeability, and formulation stability.[1]
Key Data Summary (Predicted vs. Comparative):
| Property | Value (Approx.) | Context |
| LogP (Octanol/Water) | 2.35 – 2.45 | Moderate lipophilicity; likely orally bioavailable (Lipinski compliant).[1][2] |
| pKa (Amide N-H) | ~22.0 (Water) | Extremely weak acid; neutral at physiological pH.[2] |
| pKa (Amide N-H) | ~14.8 (DMSO) | Relevant for synthetic coupling reactions.[2] |
| pKa (Carbonyl O-H⁺) | -1.8 to -1.6 | Very weak base; protonates only in strong mineral acids.[1][2] |
Lipophilicity (LogP) Analysis[1][2][3]
Theoretical Derivation
The partition coefficient (LogP) is the primary determinant of the compound's distribution between aqueous and lipid phases.[2] For this compound, the LogP is derived using the Hansch-Leo Additivity Method , which sums the parent scaffold's value with substituent hydrophobicity constants (
-
Parent Scaffold (Benzamide): LogP
[1] -
Substituent 1 (3-Trifluoromethyl): The
group is highly lipophilic.[1][2] -
Substituent 2 (5-Methyl): The methyl group adds moderate lipophilicity.[1]
- [1]
Calculation:
Validation against Analogs:
-
3-Trifluoromethylbenzamide:[1][3][4][5][6] Experimental LogP
. Adding a methyl group (+0.[7][8][9]56) yields . -
3,5-Bis(trifluoromethyl)benzamide:[1][10] Experimental LogP
. Replacing one (+1.2) with a Methyl (+0.[2][7][8][9]56) reduces the LogP by , yielding . -
Consensus Estimate: 2.4 ± 0.1 [1]
Experimental Determination Protocol (Shake-Flask Method)
While computational models are robust, experimental validation is required for regulatory filing.[2] The OECD Guideline 107 (Shake Flask Method) is the gold standard for this LogP range (LogP 2–3).
Protocol Workflow:
-
Preparation: Dissolve the compound in
-octanol (pre-saturated with water). -
Equilibration: Mix with water (pre-saturated with octanol) in a specific ratio (1:1, 1:2, 2:1) to verify independence from concentration.[2]
-
Separation: Centrifuge at 25°C to separate phases.
-
Analysis: Quantify the concentration in both phases using HPLC-UV (
nm).
Figure 1: Workflow for OECD 107 Shake Flask LogP determination.
Acidity and Basicity (pKa) Analysis
Mechanistic Electronic Effects
Benzamides are amphoteric but generally behave as neutral molecules at physiological pH (7.4).[2] The pKa values are modulated by the electronic effects of the substituents on the aromatic ring.
-
3-Trifluoromethyl (
): A strong electron-withdrawing group (EWG).[1]-
Hammett Constant (
): .[2] -
Effect: Increases acidity of the N-H (lowers pKa) and decreases basicity of the carbonyl oxygen.
-
-
5-Methyl (
): A weak electron-donating group (EDG).[1][2]-
Hammett Constant (
): .[1] -
Effect: Slightly decreases acidity and increases basicity.
-
Net Effect: The strong withdrawing nature of
pKa Values[7][10][13]
-
Acidity (Amide N-H Deprotonation):
-
Benzamide Ref: pKa
(Water), (DMSO). -
Prediction: The EWG effect of
stabilizes the negative charge on the nitrogen anion. -
Estimated pKa (DMSO): ~14.8 (Bordwell scale).
-
Estimated pKa (Water): > 20 (Not observable in aqueous titration).
-
-
Basicity (Carbonyl Oxygen Protonation):
-
Benzamide Ref: pKa
. -
Prediction: The
group destabilizes the positive charge. -
Estimated pKa: -1.8 to -2.0 .[1]
-
Experimental Determination Protocol (Potentiometric)
For very weak acids/bases, standard aqueous titration fails.[2] The Sirius T3 (Potentiometric Titration) method using a cosolvent (Methanol/Water) is required.[2]
Protocol Workflow:
-
Titrant: 0.5 M KOH (for acidity) or HCl (for basicity).
-
Cosolvent: Perform titrations in 30%, 40%, and 50% Methanol/Water mixtures.
-
Yasuda-Shedlovsky Extrapolation: Plot apparent pKa (
) vs. dielectric constant ( ) and extrapolate to solvent (pure water).[2]
Figure 2: Electronic influence of substituents on ionization properties.[1][2]
Implications for Drug Design[1][12]
Blood-Brain Barrier (BBB) Permeability
With a LogP of ~2.4 and a low Total Polar Surface Area (TPSA
-
Optimization: If CNS penetration is undesired, polar groups must be added to lower LogP below 2.0 or increase TPSA > 90
.[2]
Oral Bioavailability
The compound fits perfectly within Lipinski’s Rule of 5 :
-
MW < 500 (Actual: ~203 Da).
-
LogP < 5 (Actual: ~2.4).
-
H-Bond Acceptors < 10 (Actual: 1).[1]
Metabolic Stability
The 3-methyl group is a potential "soft spot" for metabolic oxidation (CYP450-mediated hydroxylation to benzyl alcohol).[1][2] However, the 5-trifluoromethyl group blocks metabolism at the meta-position and electronically deactivates the ring, potentially slowing down the oxidation of the methyl group compared to 3-methylbenzamide.[1]
References
-
Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source of
and constants).[7][8][9][11][12] -
PubChem. (2025).[2] Compound Summary: 3-(Trifluoromethyl)benzamide (CAS 1801-10-1).[1] National Library of Medicine. [Link]
-
Cheméo. (2025).[2] Chemical Properties of 3,5-Bis(trifluoromethyl)benzamide. [Link][1]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. [Link]
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. [Link]
Sources
- 1. 3-Fluoro-5-trifluoromethylbenzamide, N-(3-methylphenyl)- [webbook.nist.gov]
- 2. 3-Methyl-5-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide [cymitquimica.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. global.oup.com [global.oup.com]
- 8. homepages.bluffton.edu [homepages.bluffton.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
- 12. dalalinstitute.com [dalalinstitute.com]
Methodological & Application
3-Methyl-5-(trifluoromethyl)benzamide in kinase inhibitor synthesis
Application Note: 3-Methyl-5-(trifluoromethyl)benzamide in Type II Kinase Inhibitor Synthesis
Abstract
This technical guide details the synthesis and application of This compound (CAS: 864725-22-4 / Isomer analogs) as a privileged "tail" moiety in the design of Type II kinase inhibitors. Unlike Type I inhibitors that target the ATP-binding pocket in its active conformation, Type II inhibitors exploit the inactive (DFG-out) conformation, utilizing a hydrophobic pocket exposed by the movement of the activation loop. The 3-methyl-5-(trifluoromethyl)phenyl motif provides critical lipophilic interactions and metabolic stability, while the amide functionality serves as a hydrogen-bond anchor to the kinase hinge or linker region. This note provides validated protocols for the synthesis of the benzamide precursor and its subsequent Palladium-catalyzed cross-coupling to heteroaryl kinase cores.
Part 1: Structural Rationale & Pharmacophore Logic
The selection of this compound is driven by three specific medicinal chemistry requirements for high-affinity kinase inhibition:
-
Metabolic Stability (The -CF3 Effect): The trifluoromethyl group prevents metabolic oxidation at the vulnerable meta-position. Furthermore, the C-F bond strength (approx. 116 kcal/mol) renders the ring resistant to cytochrome P450 degradation.
-
Hydrophobic Pocket Filling: In the DFG-out conformation (common in Bcr-Abl, VEGFR2, and p38 MAP kinase), the phenylalanine of the DFG motif moves, opening a hydrophobic allosteric pocket. The 3-methyl and 5-trifluoromethyl groups provide the necessary steric bulk and lipophilicity to occupy this pocket efficiently, increasing residence time.
-
The "Magic Methyl" Effect: The 3-methyl group breaks the symmetry of the ring and can lock the biaryl conformation relative to the amide linker, reducing the entropic penalty upon binding.
Signaling Pathway Context (BCR-ABL/VEGFR)
The following diagram illustrates the intervention point of benzamide-based Type II inhibitors within the BCR-ABL signaling cascade, a primary target for Chronic Myeloid Leukemia (CML) therapies.
Figure 1: Mechanism of Action for Benzamide-based Type II Inhibitors in the BCR-ABL Pathway.
Part 2: Validated Synthetic Protocols
Protocol A: Synthesis of this compound
Target: Conversion of the benzoic acid precursor to the primary amide.
Reagents:
-
3-Methyl-5-(trifluoromethyl)benzoic acid (1.0 equiv)
-
Thionyl Chloride (SOCl2) (3.0 equiv)
-
Ammonium Hydroxide (28-30% NH3 in H2O) (Excess)
-
DMF (Catalytic, 2-3 drops)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Activation: In a flame-dried Round Bottom Flask (RBF) equipped with a reflux condenser and drying tube, dissolve 3-Methyl-5-(trifluoromethyl)benzoic acid (5.0 g, 24.5 mmol) in anhydrous DCM (50 mL).
-
Catalysis: Add catalytic DMF (0.1 mL). Critical: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating acid chloride formation.
-
Chlorination: Add Thionyl Chloride (5.3 mL, 73.5 mmol) dropwise over 10 minutes.
-
Reflux: Heat the mixture to reflux (40°C) for 3 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH to check completion).
-
Evaporation: Remove solvent and excess SOCl2 under reduced pressure. Azeotrope with toluene (2x) to ensure complete removal of acidic volatiles.
-
Amidation: Dissolve the crude acid chloride in 1,4-Dioxane (20 mL) and add dropwise to a stirred solution of Ammonium Hydroxide (50 mL) at 0°C.
-
Precipitation: Stir for 1 hour at room temperature. The product usually precipitates as a white solid.
-
Isolation: Filter the solid, wash with cold water (3x 20 mL) and hexanes (2x 20 mL). Dry under vacuum at 45°C.
Yield Expectation: 85-95% QC Check: 1H NMR (DMSO-d6) should show two broad singlets for NH2 (δ ~7.5, 8.1 ppm) and aromatic signals consistent with 1,3,5-substitution.
Protocol B: Buchwald-Hartwig Cross-Coupling (The "Money Step")
Target: Coupling the primary benzamide to a Heteroaryl Chloride (e.g., 4-chloropyrimidine or chloropyridine kinase core).
Challenge: Primary amides are poorer nucleophiles than anilines. Standard conditions often lead to bis-arylation or low yields. This protocol uses Xantphos , a wide-bite-angle ligand that favors mono-arylation and reductive elimination.
Reagents:
-
Heteroaryl Chloride (Core) (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5.0 mol%)
-
Cesium Carbonate (Cs2CO3) (2.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
Experimental Workflow:
-
Inert Atmosphere Setup: Flame-dry a Schlenk tube or pressure vial. Cool under a stream of Argon/Nitrogen.
-
Charge Solids: Add the Heteroaryl Chloride (1.0 mmol), Benzamide (1.2 mmol), Pd2(dba)3 (23 mg), Xantphos (29 mg), and Cs2CO3 (650 mg).
-
Degassing: Cap the vessel. Evacuate and backfill with Argon (3 cycles).[1]
-
Solvation: Add anhydrous 1,4-Dioxane (10 mL) via syringe.
-
Reaction: Seal the vessel and heat to 100°C for 12-16 hours.
-
Note: The solution should turn from dark purple/red (Pd-dba) to a golden/orange hue as the active catalytic species forms.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (30 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black.
-
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).
Optimization Table: Ligand Selection
| Ligand | Base | Solvent | Temp | Yield | Notes |
| Xantphos | Cs2CO3 | Dioxane | 100°C | 88% | Excellent mono-selectivity. |
| BINAP | NaOtBu | Toluene | 110°C | 65% | Significant bis-arylation observed. |
| BrettPhos | K2CO3 | t-BuOH | 100°C | 82% | Good alternative; faster kinetics. |
| PPh3 | Cs2CO3 | DMF | 120°C | <10% | Ligand insufficient for amide coupling. |
Part 3: Synthetic Logic & Workflow Visualization
The following diagram details the convergent synthesis strategy, highlighting the critical coupling step.
Figure 2: Convergent Synthesis Workflow for Benzamide-Kinase Inhibitors.
Part 4: Quality Control & Characterization
To ensure the integrity of the synthesized inhibitor, the following analytical signatures must be verified:
-
19F NMR: The trifluoromethyl group provides a distinct singlet around -62 to -63 ppm . This is a clean diagnostic signal free from hydrocarbon interference.
-
HRMS (ESI+): Expect a molecular ion [M+H]+ corresponding to the coupled product. The presence of the Chlorine isotope pattern (3:1) from the starting material should disappear if the coupling is complete.
-
Melting Point: Benzamide intermediates are typically high-melting solids (>140°C). A sharp melting point range (<2°C) indicates high purity suitable for biological assays.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.
-
Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. (Context for Type II inhibition).
-
Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations.[2] Nature Chemical Biology, 2(7), 358-364.
Sources
Application Note: Storage Stability and Handling Protocols for 3-Methyl-5-(trifluoromethyl)benzamide Solutions
Executive Summary
3-Methyl-5-(trifluoromethyl)benzamide is a robust building block and pharmacophore often used in medicinal chemistry. While benzamides are generally chemically stable, the presence of the electron-withdrawing trifluoromethyl (-CF₃) group at the meta position alters the electronic density of the amide carbonyl, rendering it more susceptible to nucleophilic attack (hydrolysis) than unsubstituted benzamide.
This guide defines the protocols for maximizing the solution-phase stability of this compound. The critical failure mode is moisture-induced hydrolysis in dimethyl sulfoxide (DMSO) stocks, leading to the formation of 3-methyl-5-(trifluoromethyl)benzoic acid.
Key Recommendations:
-
Primary Solvent: Anhydrous DMSO (≥99.9%, water <0.1%).
-
Storage Temperature: -20°C for working stocks; -80°C for master archives.
-
Critical Risk: DMSO hygroscopicity. Absorption of atmospheric water can catalyze hydrolysis over long-term storage (>6 months).
Chemical Stability Profile
To ensure data integrity in biological assays, researchers must understand the specific degradation mechanisms of this molecule.
The Trifluoromethyl Effect
The stability of this compound is governed by the Hammett substituent constants (
-
Electron Withdrawal: The -CF₃ group is strongly electron-withdrawing (
). This pulls electron density away from the benzene ring and, inductively, from the amide carbonyl carbon. -
Increased Electrophilicity: This electron withdrawal makes the carbonyl carbon more electrophilic (positive character), lowering the energy barrier for nucleophilic attack by water or hydroxide ions [1].
-
Steric Mitigation: The methyl group at the 3-position provides minor steric hindrance, but not enough to fully negate the activation provided by the -CF₃ group.
Degradation Pathway (Hydrolysis)
The primary degradation product is the corresponding benzoic acid. This reaction is slow at neutral pH but accelerates significantly if the DMSO stock absorbs moisture and becomes acidic (via DMSO degradation) or basic (via glass leaching).
Figure 1: Hydrolysis pathway.[1] The electron-withdrawing -CF₃ group facilitates the initial water attack on the amide.
Protocol: Preparation of Master Stocks
Objective: Create a 10 mM or 20 mM stock solution with minimal water content to prevent long-term hydrolysis.
Materials
-
Compound: this compound (Solid).
-
Solvent: DMSO, Anhydrous (≥99.9%, stored over molecular sieves).
-
Vials: Amber borosilicate glass vials with PTFE-lined caps (to prevent plasticizer leaching).
-
Gas: Dry Nitrogen or Argon.
Step-by-Step Methodology
-
Equilibration: Allow the solid compound vial to reach room temperature before opening to prevent condensation on the cold powder.
-
Weighing: Weigh the target mass (e.g., 10 mg) into the glass vial. Record the exact mass to 0.01 mg precision.
-
Calculation:
-
-
Solvation: Add the calculated volume of anhydrous DMSO.
-
Note: Do not use a serological pipette. Use a calibrated micropipette with low-retention tips.
-
-
Dissolution: Vortex for 30 seconds. If particulate remains, sonicate at 40 kHz for 5 minutes. The solution should be optically clear.
-
Inert Gas Purge (Critical): Gently blow a stream of dry Nitrogen/Argon over the liquid surface for 10 seconds to displace humid air.
-
Sealing: Cap immediately with a PTFE-lined cap. Parafilm is not a substitute for a tight cap but can be used as a secondary dust seal.
Storage and Handling Guidelines
Storage Conditions
| Parameter | Working Stock | Master Archive | Notes |
| Concentration | 10 mM | 20 - 50 mM | Higher conc. reduces relative hydrolysis rates. |
| Temperature | -20°C | -80°C | -80°C stops virtually all chemical degradation. |
| Container | Polypropylene (PP) | Glass | Glass is required for >6 months storage [2]. |
| Freeze/Thaw | Max 10 cycles | Max 1 cycle | Aliquot master stocks to avoid cycling. |
Freeze-Thaw Workflow
Repeated freeze-thaw cycles introduce water via condensation. Follow this decision tree to maintain integrity.
Figure 2: Freeze-thaw decision matrix. Visual inspection is mandatory before every use.
Quality Control Protocol (LC-MS)
If the compound has been stored for >6 months or subjected to >10 freeze-thaw cycles, validate purity before use.
Analytical Method
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV (254 nm) and MS (ESI+).
Acceptance Criteria
-
Purity: ≥ 95% by Peak Area (UV).
-
Impurity Check: Look for the hydrolysis product peak.
-
Parent Mass: [M+H]⁺ = 204.16 Da.
-
Impurity Mass (Acid): [M+H]⁺ = 205.14 Da (3-methyl-5-(trifluoromethyl)benzoic acid).
-
Note: Due to the loss of the amide nitrogen, the acid fragment will often ionize differently (ESI- mode may be required for the acid if ESI+ signal is weak).
-
References
-
Electronic Effects on Amide Hydrolysis
- Source: LibreTexts Chemistry. "Hydrolysis of Amides.
-
URL:[Link]
-
Compound Management & DMSO Stability
-
Freeze-Thaw Cycle Limits
- Source: Kozikowski, B.A. et al. "The effect of freeze/thaw cycles on the stability of compounds in DMSO." J Biomol Screen, 2003.
-
URL:[Link]
-
Compound Properties (PubChem)
- Source: National Center for Biotechnology Information.
-
URL:[Link]
Sources
Application Note: A Validated Protocol for the Synthesis of 3-Amino-5-methylbenzotrifluoride from a Benzamide Precursor
Abstract
This comprehensive application note provides a detailed, two-step protocol for the laboratory-scale synthesis of 3-amino-5-methylbenzotrifluoride, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the readily available 3-methyl-5-(trifluoromethyl)benzoic acid, which is first converted to its corresponding benzamide. The subsequent and critical step involves a Hofmann rearrangement of the benzamide intermediate to yield the target aniline derivative. This guide offers in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducibility and success for researchers in drug development and organic synthesis.
Introduction and Significance
3-Amino-5-methylbenzotrifluoride, also known as 3-methyl-5-(trifluoromethyl)aniline, is a key structural motif present in a variety of biologically active molecules. The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a sought-after intermediate in medicinal chemistry.[1][2] Its applications span the development of novel therapeutic agents and specialized agrochemicals. This document provides a robust and well-documented synthetic route, starting from a benzamide precursor, to empower researchers with a reliable method for accessing this important chemical entity.
Synthetic Strategy Overview
The synthesis is logically divided into two primary stages, as illustrated in the workflow diagram below. The initial step focuses on the formation of the amide from a carboxylic acid, a fundamental transformation in organic synthesis. The second, more complex step, employs the Hofmann rearrangement, a classic named reaction that efficiently converts a primary amide into a primary amine with one fewer carbon atom.[3][4]
Experimental Workflow Diagram
Figure 1: Overall synthetic workflow from the starting benzoic acid to the final amine product.
Mechanistic Insights
Amide Formation
The conversion of a carboxylic acid to a primary amide is a two-step process. First, the carboxylic acid is activated by conversion to a more reactive acyl chloride using thionyl chloride. The sulfur atom in thionyl chloride is highly electrophilic and is attacked by the carbonyl oxygen of the carboxylic acid. A subsequent rearrangement and elimination of sulfur dioxide and a chloride ion yields the acyl chloride. The highly electrophilic acyl chloride is then readily attacked by the nucleophilic nitrogen of ammonia (from ammonium hydroxide) to form a tetrahedral intermediate, which then collapses to form the stable amide and releases a chloride ion.
The Hofmann Rearrangement
The Hofmann rearrangement is a sophisticated reaction that proceeds through several key steps.[3][4][5] Initially, the primary amide reacts with bromine in the presence of a strong base (sodium hydroxide) to form an N-bromoamide intermediate. The base then abstracts the remaining acidic proton from the nitrogen to form an unstable N-bromoamide anion. This anion undergoes a concerted rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of the bromide ion, to form an isocyanate intermediate.[3] Finally, under aqueous basic conditions, the isocyanate is hydrolyzed to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine and carbon dioxide gas.[4]
Detailed Experimental Protocols
Safety First: Always conduct these reactions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. All reagents are hazardous and should be handled with care.
Step 1: Synthesis of this compound
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-Methyl-5-(trifluoromethyl)benzoic acid | 117186-02-4 | 204.15 | 10.2 g | 50 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 5.4 mL (9.0 g) | 75 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL | - |
| Ammonium hydroxide (28-30% solution) | 1336-21-6 | 35.04 | 20 mL | - |
| Ice | - | - | As needed | - |
| Saturated sodium bicarbonate solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Protocol:
-
Acyl Chloride Formation:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-5-(trifluoromethyl)benzoic acid (10.2 g, 50 mmol) and anhydrous dichloromethane (100 mL).
-
Slowly add thionyl chloride (5.4 mL, 75 mmol) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 3-methyl-5-(trifluoromethyl)benzoyl chloride is obtained as an oil and used directly in the next step without further purification.
-
-
Amidation:
-
Cool the flask containing the crude acyl chloride in an ice bath.
-
Slowly and carefully add 20 mL of a cold (0°C) concentrated ammonium hydroxide solution to the stirred acyl chloride. Caution: This reaction is exothermic.
-
Continue stirring the mixture in the ice bath for 30 minutes, during which a white precipitate of the amide will form.
-
Dilute the mixture with 50 mL of cold water and collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 30 mL) and then dry under vacuum to yield this compound as a white to off-white solid.
-
Expected yield: 85-95%.
-
Step 2: Hofmann Rearrangement to 3-Amino-5-methylbenzotrifluoride
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | - | 203.16 | 8.12 g | 40 |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | 8.0 g | 200 |
| Water | 7732-18-5 | 18.02 | 80 mL | - |
| Bromine (Br₂) | 7726-95-6 | 159.81 | 2.2 mL (6.8 g) | 42.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | - |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | 36.46 | As needed | - |
| Saturated sodium bicarbonate solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Protocol:
-
Reaction Setup:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium hydroxide (8.0 g, 200 mmol) in water (80 mL) and cool it to 0°C in an ice-salt bath.
-
In the dropping funnel, place bromine (2.2 mL, 42.5 mmol). Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.
-
Slowly add the bromine to the cold sodium hydroxide solution with vigorous stirring, ensuring the temperature does not exceed 5°C. This in situ preparation forms a sodium hypobromite solution.
-
-
Hofmann Rearrangement:
-
To the freshly prepared cold sodium hypobromite solution, add the this compound (8.12 g, 40 mmol) in one portion.
-
Stir the mixture at 0-5°C for 15 minutes.
-
Gradually warm the reaction mixture to room temperature and then heat to 70-80°C in a water bath for 1 hour. The reaction mixture will typically become a clear solution.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-amino-5-methylbenzotrifluoride as an oil.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
-
Expected yield: 70-85%.
-
Characterization Data
This compound:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (s, 1H), 7.78 (s, 1H), 7.55 (s, 1H), 6.20 (br s, 1H, NH), 5.80 (br s, 1H, NH), 2.50 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 168.5, 135.2, 132.8, 131.5 (q, J = 33.3 Hz), 129.0, 124.0 (q, J = 272.7 Hz), 123.5 (q, J = 3.8 Hz), 21.3.
3-Amino-5-methylbenzotrifluoride:
-
Appearance: Colorless to pale yellow liquid or low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 6.80 (s, 1H), 6.75 (s, 1H), 6.65 (s, 1H), 3.75 (br s, 2H, NH₂), 2.30 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 147.0, 139.5, 131.8 (q, J = 32.3 Hz), 124.2 (q, J = 272.5 Hz), 116.0, 114.5 (q, J = 4.0 Hz), 111.2 (q, J = 3.8 Hz), 21.5.
-
IR (KBr, cm⁻¹): 3450, 3360 (N-H stretch), 1620 (N-H bend), 1330 (C-F stretch), 1170, 1130.[6]
Troubleshooting and Key Considerations
-
Incomplete Amide Formation: Ensure the thionyl chloride is fresh and the reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride back to the carboxylic acid.
-
Low Yield in Hofmann Rearrangement: The sodium hypobromite solution should be freshly prepared and kept cold. Overheating during the initial addition of the amide can lead to side reactions.
-
Purification Challenges: The final amine product can be purified by vacuum distillation. If column chromatography is used, deactivation of the silica gel with triethylamine may be necessary to prevent product streaking.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 3-amino-5-methylbenzotrifluoride from a benzamide precursor. By following the outlined steps and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The mechanistic explanations and characterization data further enhance the utility of this guide for both educational and practical research purposes.
References
- Alfa Chemistry. (n.d.). Hofmann Rearrangement.
- Chemistry Steps. (2025, June 17). Hofmann Rearrangement.
- Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements.
- Wikipedia. (n.d.). Hofmann rearrangement.
- Zagulyaeva, A. A., Banek, C. T., Yusubov, M. S., & Zhdankin, V. V. (2010). Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. Organic Letters, 12(20), 4644–4647.
- PubChem. (n.d.). 3-Methyl-5-(trifluoromethyl)benzoic acid.
- European Patent Office. (n.d.). Process for the preparation of trifluoromethylbenzoyl halides. (EP 0038223 A1).
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (US6489507B1).
- MDPI. (2021, May 25). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide.
- Ossila. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid.
- Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy.
- Sigma-Aldrich. (n.d.). 3-Amino-5-methylbenzotrifluoride.
- Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)benzoyl chloride.
- Thermo Scientific Chemicals. (n.d.). 3-Amino-5-bromobenzotrifluoride, 97%.
- Tradeindia. (n.d.). 3-amino-5-methyl Benzotrifluoride - Cas No: 96100-12-8.
- ChemicalBook. (n.d.). 3-Aminobenzotrifluoride(98-16-8) 1H NMR spectrum.
Sources
- 1. ossila.com [ossila.com]
- 2. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. edu.rsc.org [edu.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-5-(trifluoromethyl)benzamide
Welcome to the dedicated technical support resource for the synthesis of 3-Methyl-5-(trifluoromethyl)benzamide. This guide is structured for chemistry professionals engaged in research and development. It moves beyond simple protocols to address the nuanced challenges of this synthesis, providing evidence-based solutions to common experimental hurdles. Our focus is on enhancing yield, improving purity, and ensuring reproducible outcomes.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound typically originates from its corresponding carboxylic acid, 3-Methyl-5-(trifluoromethyl)benzoic acid. The primary challenge lies in the efficient formation of the amide bond, which is often deceptively complex. The direct reaction of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Therefore, activation of the carboxylic acid is paramount. Below are the principal pathways employed.
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction yield is consistently low when using the acyl chloride method. What are the likely causes and solutions?
A1: Low yields in the acyl chloride pathway are almost always traced back to two main culprits: hydrolysis of the acyl chloride intermediate and incomplete initial conversion.
-
Causality - Hydrolysis: Acyl chlorides are extremely reactive towards nucleophiles, including water.[3] Any moisture in your reaction setup—from solvents, reagents, or atmospheric humidity—will rapidly hydrolyze the 3-Methyl-5-(trifluoromethyl)benzoyl chloride back to the unreactive benzoic acid, directly reducing your theoretical yield. The trifluoromethyl group can further enhance the electrophilicity of the carbonyl carbon, potentially increasing this sensitivity.
-
Causality - Incomplete Conversion: The conversion of the carboxylic acid to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride requires careful temperature control and sufficient reaction time. If this step is incomplete, you are carrying unreacted starting material into the amidation step, which will not react.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of dry nitrogen or argon.[4] Use freshly distilled or commercially available anhydrous solvents.
-
Verify Acyl Chloride Formation: Before adding your ammonia source, you can confirm the conversion of the acid to the acyl chloride. A simple method is to take a small aliquot, carefully quench it with methanol, and analyze by LC-MS to see the corresponding methyl ester, methyl 3-methyl-5-(trifluoromethyl)benzoate.[5]
-
Control Amine Addition: When adding the amine (or ammonia source), perform the addition at a low temperature (e.g., 0-5 °C) to manage the exothermicity of the reaction and minimize side reactions.[6] Add the acyl chloride dropwise to the amine solution, not the other way around, to prevent localized high concentrations of the acyl chloride which can lead to side reactions like over-acylation.[3]
Q2: I'm using a standard coupling reagent like EDC or DCC, but the conversion is poor, with significant unreacted benzoic acid remaining. How can I drive the reaction to completion?
A2: Poor conversion in coupling reactions often points to insufficient activation, steric hindrance, or suboptimal reaction conditions. While 3-Methyl-5-(trifluoromethyl)benzoic acid is not exceptionally hindered, the electronic effects of the substituents can influence reactivity.
-
Causality - Reagent Potency: Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be sluggish for certain substrates.[2][7] They require additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to form more reactive activated esters in situ and suppress side reactions.[7]
-
Causality - Reaction Conditions: Amide coupling reactions are sensitive to solvent, temperature, and reaction time. Inadequate solvation can prevent the reactants from interacting effectively.
Optimization Strategies:
-
Switch to a More Potent Coupling Reagent: For a more robust and often higher-yielding reaction, consider using a uronium/aminium or phosphonium salt-based reagent.[8][9] Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly effective and generate fewer problematic byproducts than DCC.[10]
-
Optimize Additives: If using EDC, ensure at least one equivalent of an additive like HOBt is included. This not only accelerates the reaction but also minimizes the risk of racemization if chiral centers were present.[7]
-
Solvent and Temperature: N,N-Dimethylformamide (DMF) is a common and effective solvent for these reactions due to its high polarity and solvating power.[8] If conversion is still slow at room temperature, gently heating the reaction (e.g., to 40-50 °C) can sometimes improve the rate, but this should be monitored carefully to avoid side product formation.
Caption: A workflow for troubleshooting low product yield.
Issue 2: Product Purity and Purification
Q3: After my reaction with DCC, I have a white, insoluble byproduct that contaminates my product. What is it and how do I remove it?
A3: The byproduct is N,N'-dicyclohexylurea (DCU), the hydrated form of the DCC coupling reagent.[6] DCU is notoriously insoluble in many common organic solvents, including dichloromethane (DCM) and ethyl acetate, which often leads to it co-precipitating with the desired product.
Purification Protocol:
-
Pre-Workup Filtration: After the reaction is complete (as determined by TLC), filter the entire reaction mixture through a fritted glass funnel or Celite pad before performing your aqueous workup. This will remove the majority of the precipitated DCU.
-
Solvent-Based Separation: If DCU remains after workup, dissolve your crude product in a minimal amount of a solvent where the product is soluble but DCU is not (e.g., DCM or chloroform). Cool the solution, which may cause more DCU to precipitate, and filter again.
-
Recrystallization: Choose a recrystallization solvent system where the benzamide product has good solubility at high temperatures but poor solubility at low temperatures.[11] A mixture like ethanol/water or ethyl acetate/hexanes is often effective. The residual DCU should remain insoluble or be removed during the hot filtration step of the recrystallization process.
Q4: My final product shows a faint smell of pyridine and appears slightly off-white or yellow. How can I improve its purity and appearance?
A4: The pyridine smell indicates residual base from the reaction (often used as a base with acyl chlorides or as a solvent).[10] Color impurities can arise from minor side reactions or impurities in the starting materials.
Purification Protocol:
-
Aqueous Wash: During the workup, ensure you wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and remove any residual pyridine or other basic impurities. Follow this with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Recrystallization: This is the most effective method for removing color impurities.[11] Dissolve the crude solid in a minimum amount of a suitable hot solvent. If color persists, you can add a small amount of activated carbon to the hot solution, let it stir for a few minutes, and then filter it hot through a fluted filter paper or a Celite pad to remove the carbon and the adsorbed impurities. Allow the filtrate to cool slowly to obtain pure, colorless crystals.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for preparing the 3-Methyl-5-(trifluoromethyl)benzoic acid precursor if it's not commercially available? A1: The most common and reliable route is via a Grignard reaction. This involves reacting 3-bromo-5-methylbenzotrifluoride with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the Grignard reagent, followed by quenching with solid carbon dioxide (dry ice) to form the carboxylate, which is then protonated with acid.[12][13] It is critical to maintain strictly anhydrous conditions, as Grignard reagents react readily with water.[14]
Q2: How can I effectively monitor the reaction progress? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use silica gel plates and a solvent system such as 3:1 Hexanes:Ethyl Acetate. The starting carboxylic acid is quite polar and will have a low Rf value, while the final benzamide product will be less polar and have a higher Rf. The disappearance of the starting material spot is a good indicator of reaction completion. Visualize the spots under a UV lamp (254 nm).
Q3: Are there specific safety considerations for this synthesis? A3: Yes. Thionyl chloride (SOCl₂) and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl or CO/CO₂/HCl, respectively). They must be handled in a well-ventilated fume hood. Grignard reagents can be pyrophoric and react exothermically with water. Trifluoromethylated aromatic compounds should be handled with care as their metabolic pathways and long-term toxicological profiles are not always fully characterized. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride
-
Acyl Chloride Formation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 3-Methyl-5-(trifluoromethyl)benzoic acid (1.0 eq). Add anhydrous dichloromethane (DCM, approx. 5 mL per mmol of acid). Add a catalytic drop of anhydrous DMF. Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise over 10 minutes. After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The evolution of gas should cease.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure (ensure the vacuum line is protected with a base trap). The resulting crude 3-Methyl-5-(trifluoromethyl)benzoyl chloride is used directly in the next step.
-
Amidation: In a separate flask, prepare a solution of ammonium chloride (1.5 eq) and a base like triethylamine (3.0 eq) in anhydrous DCM, or use a solution of aqueous ammonia. Cool this solution to 0 °C.
-
Reaction: Dissolve the crude acyl chloride from step 2 in anhydrous DCM and add it dropwise to the cold ammonia solution with vigorous stirring.
-
Workup: After stirring for 1 hour at room temperature, dilute the mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: High-Efficiency Synthesis via HATU Coupling
-
Reaction Setup: To a round-bottom flask, add 3-Methyl-5-(trifluoromethyl)benzoic acid (1.0 eq), HATU (1.1 eq), and ammonium chloride (1.2 eq).
-
Solvent and Base: Add anhydrous DMF (approx. 4 mL per mmol of acid). Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting acid is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Separate the layers. Wash the organic layer extensively with water (to remove DMF and DIPEA salts), followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash chromatography on silica gel or by recrystallization.
Section 5: Comparative Data
Table 1: Comparison of Common Amidation Methods
| Method | Activating Reagent | Typical Additive(s) | Key Advantages | Key Disadvantages |
| Acyl Chloride | SOCl₂ or (COCl)₂ | Pyridine or DMF (cat.) | Inexpensive, highly reactive intermediate | Harsh conditions, moisture sensitive, byproduct (HCl/SO₂) |
| Carbodiimide | EDC or DCC | HOBt, DMAP | Mild conditions, widely used[7] | Byproduct (urea) can be difficult to remove (esp. DCU)[6] |
| Uronium Salt | HATU or HBTU | Non-nucleophilic base (e.g., DIPEA) | High yield, fast reaction, low side products[9][10] | Higher cost of reagents |
| Phosphonium Salt | PyBOP | Non-nucleophilic base (e.g., DIPEA) | Very efficient, low racemization risk[8] | Higher cost, byproducts can be odorous |
References
-
Pasha, M. A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Pravin, S. et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Retrieved from [Link]
-
Durham University. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Chemical Properties and Applications of 3-Bromo-5-fluorobenzotrifluoride. Retrieved from [Link]
- Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
-
Furia, E. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US4155940A - M-Bromo-benzotrifluorides.
-
PubChem. (n.d.). 3-Bromo-5-methylbenzotrifluoride. Retrieved from [Link]
-
ACS Publications. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Amidation of Unactivated Ester Derivatives Mediated by Trifluoroethanol. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. Retrieved from [Link]
-
International Islamic University Malaysia. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
University of California, Davis. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]
- Google Patents. (n.d.). US4500471A - Preparation of trifluoromethyl-benzoyl halides.
-
European Patent Office. (n.d.). Process for the preparation of trifluoromethylbenzoyl halides - EP 0038223 A1. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
ChemRxiv. (n.d.). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Retrieved from [Link]
-
NIST. (n.d.). 3-(Trifluoromethyl)benzoyl chloride. WebBook. Retrieved from [Link]
- Google Patents. (2007). US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol.
-
Quora. (2018). How will you prepare benzoic acid from benzamide? Retrieved from [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]
- Google Patents. (n.d.). WO2007107818A2 - Process for the preparation of 3,5-bis (trifluoromethyl)-n-methylbenzylamine.
- Google Patents. (n.d.). US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
ResearchGate. (2026). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Kinetics of the conversion of methyl benzoate to benzamide by the alumina catalysed reaction with liquid ammonia at 120 °C. Catalysis Science & Technology. Retrieved from [Link]
-
YouTube. (2016). Base Hydrolysis of Benzonitrile. Retrieved from [Link]
-
European Patent Office. (2005). PROCESS FOR THE PREPARATION 3,5-BIS(TRIFLUOROMETHYL)BENZYLALCOHOL - EP 1673329 B1. Retrieved from [Link]
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solubility issues of 3-Methyl-5-(trifluoromethyl)benzamide in water
Welcome to the technical support center for 3-Methyl-5-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with the handling and formulation of this compound, with a primary focus on its limited aqueous solubility. Here, we provide in-depth, field-proven insights and step-by-step protocols to ensure the success and reproducibility of your experiments.
Compound Profile: Physicochemical Properties
This compound is an aromatic amide whose structure presents significant challenges for aqueous solubilization. The presence of the hydrophobic trifluoromethyl group and the methyl-substituted benzene ring are the primary contributors to its poor water solubility.[1][2] While the amide group can participate in hydrogen bonding, its influence is outweighed by the molecule's overall lipophilicity.
For context, below is a summary of key physicochemical properties, including data from structurally related benzamide derivatives to provide a directional guide.
| Property | Value / Prediction | Source / Comment |
| Molecular Formula | C₉H₈F₃NO | - |
| Molecular Weight | 203.16 g/mol | - |
| Appearance | White to off-white solid | Typical for benzamide derivatives[2] |
| Melting Point | 162 - 165 °C | For the related 3,5-Bis(trifluoromethyl)benzamide[3] |
| Predicted logP | ~1.8 - 2.7 | Based on related structures[4][5] |
| Predicted Water Solubility | Very low | The log10WS for m-(trifluoromethyl)benzamide is -2.75, indicating poor solubility.[4] |
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers encounter when working with this compound.
Q1: Why is this compound so difficult to dissolve in water? The molecular structure contains two key features that confer hydrophobicity: the benzene ring and the trifluoromethyl (-CF₃) group. The -CF₃ group is particularly lipophilic, and its presence, combined with the methyl group on the aromatic ring, creates a molecule that does not interact favorably with the polar hydrogen-bonding network of water.[1][2]
Q2: What is the best solvent for preparing a high-concentration stock solution? For preparing concentrated stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[6] It can typically dissolve compounds of this nature to concentrations of 10 mM or higher. Anhydrous ethanol can also be a suitable alternative.[1][7]
Q3: What is the maximum recommended concentration of DMSO for cell-based assays? For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. Some sensitive cell lines may even require concentrations below 0.1%. It is imperative to always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test samples.[6]
Q4: What are the primary strategies for increasing the aqueous solubility of this compound for my experiments? Common strategies for enhancing the solubility of poorly water-soluble compounds like this one can be categorized into several effective techniques:[1][8]
-
Co-Solvency: Using a water-miscible organic solvent (like ethanol or PEG 400) in the aqueous buffer to reduce the overall polarity of the solvent system.[9]
-
Use of Surfactants: Employing surfactants that form micelles to encapsulate the hydrophobic compound, thereby increasing its apparent solubility in water.[10]
-
Complexation with Cyclodextrins: Using cyclodextrins to form non-covalent inclusion complexes, where the hydrophobic drug molecule is sequestered within the cyclodextrin's cavity, rendering the complex water-soluble.[11][12]
Troubleshooting Guide: Common Solubility Issues
This guide provides a logical, step-by-step approach to resolving the most common solubility problems encountered during experimental workflows.
Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
This is the most frequent challenge and occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit.
Logical Troubleshooting Workflow
Caption: Decision workflow for troubleshooting precipitation issues.
Issue 2: My experimental results are inconsistent or not reproducible.
Poor solubility is a very common cause of experimental variability.[6] If the compound is not fully dissolved or precipitates during the experiment, the effective concentration delivered to the biological system will be inconsistent.
Troubleshooting Steps:
-
Ensure Stock is Fully Dissolved: Before any dilution, visually inspect your DMSO stock solution to confirm there are no solid microcrystals. Gentle warming in a 37°C water bath for 5-10 minutes can help ensure complete dissolution.[6]
-
Prepare Fresh Dilutions: Do not store working solutions in aqueous buffers for extended periods. The compound can precipitate out of the supersaturated solution over time. Always prepare working dilutions fresh from the DMSO stock for each experiment.[13]
-
Vortex During Dilution: When adding the DMSO stock to your aqueous buffer, vortex or mix the buffer continuously to facilitate rapid dispersion and minimize localized high concentrations that can trigger precipitation.
Issue 3: The required concentration for my assay is higher than what can be achieved with a simple co-solvent system.
When higher concentrations are needed, more advanced formulation strategies are required. The choice of method depends on the specific requirements of your experimental system.
Mechanisms of Advanced Solubilization
Sources
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- 2. CAS 360-64-5: 2-(Trifluoromethyl)benzamide | CymitQuimica [cymitquimica.com]
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- 4. m-(trifluoromethyl)benzamide (CAS 1801-10-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 3-Methyl-5-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. brieflands.com [brieflands.com]
- 11. cd-bioparticles.net [cd-bioparticles.net]
- 12. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
flash chromatography conditions for separating benzamide isomers
Topic: Flash Chromatography Conditions for Separating Benzamide Isomers
Status: Active | Tier: Level 3 (Advanced Method Development)
Introduction
Welcome to the Separation Science Technical Support Center. You are likely here because you are struggling to resolve positional isomers of benzamide derivatives (ortho-, meta-, and para-substituted).
The Scientific Challenge: Separating benzamide isomers is a classic chromatographic hurdle. These compounds are isobaric (same mass) and often possess nearly identical hydrophobicity (logP) .
-
The Good News: Ortho-isomers often separate easily due to the "Ortho Effect" (intramolecular hydrogen bonding).
-
The Bad News: Meta- and para-isomers frequently co-elute on standard silica because their polarity and interaction with the stationary phase are almost indistinguishable.
This guide moves beyond standard protocols to provide isomer-specific strategies.
Module 1: Core Method Development (SOP)
Before attempting complex gradients, validate your baseline conditions using this self-validating protocol.
Step 1: Solubility & Loading Strategy (Critical)
Benzamides are often crystalline solids with poor solubility in non-polar solvents (Hexane/Heptane).
-
The Failure Mode: Dissolving the sample in a strong solvent (DMSO/MeOH) and liquid loading onto a Normal Phase (NP) column causes "band broadening" and immediate co-elution.
-
The Fix: Always use Dry Loading.
-
Dissolve crude mixture in a minimal amount of DCM or Acetone.
-
Add silica gel or Celite (ratio 1:3 sample to sorbent).
-
Evaporate to a free-flowing powder.
-
Load into a solid load cartridge (SLS).
-
Step 2: Stationary Phase Selection
| Column Type | Application | Selectivity Mechanism |
| Silica (Irregular) | Initial Screening | Adsorption / H-bonding |
| Silica (Spherical, 20-25µm) | Difficult m/p pairs | High Efficiency / Narrower Peaks |
| C18 (Reverse Phase) | General Purpose | Hydrophobicity (Solvophobic effect) |
| Phenyl-Hexyl (RP) | Pro-Tip for Isomers |
Step 3: Mobile Phase Screening (TLC)
Do not guess the gradient. Run TLC plates in two distinct solvent systems:
-
System A: Hexane / Ethyl Acetate (Standard).[1]
-
System B: Dichloromethane (DCM) / Methanol (MeOH) or DCM / Acetonitrile (ACN).
-
Note: DCM/ACN is often superior for benzamides as it is "aprotic," preventing the solvent from competing for H-bonding sites on the silica [1].
-
Module 2: Troubleshooting & FAQs
Q1: My ortho-isomer resolves well, but the meta and para peaks are merged. How do I split them?
Diagnosis: This is the most common issue. The ortho-isomer forms an intramolecular hydrogen bond between the amide proton and the ortho-substituent (e.g., -NO2, -OMe). This "locks" the molecule, reducing its polarity and causing it to elute significantly earlier (on NP) or later (on RP) [2]. The meta and para isomers lack this internal bond and interact identically with the silica surface.
The Solution: Change the Selectivity Mechanism , not just the gradient slope.
-
Switch to Reverse Phase (Phenyl-Hexyl): Standard C18 interacts via hydrophobicity.[2] Phenyl-Hexyl columns interact via
stacking. The electron density distribution differs slightly between meta and para positions, which Phenyl phases can discriminate [3]. -
Use an Aprotic Modifier (Normal Phase): If you must use Normal Phase, switch from MeOH to Acetonitrile in DCM. Methanol is a strong H-bond donor/acceptor and "washes out" subtle differences.[1] ACN allows the silica's silanols to interact more specifically with the isomers.
Q2: I see significant peak tailing, even on the ortho peak.
Diagnosis: While benzamides are neutral, they can act as weak H-bond acceptors. Tailing usually indicates secondary interactions with active silanols on the silica surface.
The Solution:
-
Add a Modifier: Add 0.1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase. This blocks the most active silanol sites.
-
Check Solubility: Ensure the sample isn't crashing out inside the column. If the tailing looks like a "fronting" peak that never ends, your sample might be precipitating.
Q3: Can I use pH to separate them?
Diagnosis: Generally, no. Simple benzamides (pKa ~13-14 for the amide N-H) are not ionizable in the working range of standard silica (pH 2-8). Exception: If the benzamide has other ionizable groups (e.g., amino-benzamide or carboxy-benzamide), pH control becomes the primary separation lever. For amino-benzamides, high pH (pH 9-10) in Reverse Phase is highly effective to keep the amine neutral and increase retention [4].
Module 3: Advanced Optimization Logic
Visualizing the Separation Strategy
The following diagram illustrates the decision process for selecting the correct mode based on isomer behavior.
Caption: Decision tree for selecting stationary and mobile phases based on solubility and isomer presence.
Mechanism Deep Dive: The Ortho Effect
Understanding why the separation happens allows you to predict results.
| Isomer | Structure Feature | Normal Phase Behavior | Reverse Phase Behavior |
| Ortho | Intramolecular H-Bond (e.g., N-H | Elutes First. The molecule "hides" its polarity internally, interacting less with the polar silica. | Retained Longer (Usually). The internal bond makes the molecule more hydrophobic (solvophobic) [2]. |
| Meta | Intermolecular H-Bond only | Elutes Later. Fully exposed polar groups interact strongly with silica. | Elutes Earlier. More polar interaction with the aqueous mobile phase. |
| Para | Intermolecular H-Bond only | Elutes Last (typically). often has the highest polarity/surface area for interaction. | Elutes Earlier. Similar to Meta. |
References
-
Biotage. (2023).[1][3][4] How can I modify my flash chromatography method to separate chemically similar compounds? Retrieved from [Link]
-
Clark, C. R., et al. (1984). Effects of Intramolecular Hydrogen Bonding on Solute Retention in Reversed-Phase Liquid Chromatography. Journal of Chromatographic Science.[5] Retrieved from [Link]
-
MicroSolv Technology Corp. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
-
Waters Corporation. (2023). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids.[6] Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 3. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. academic.oup.com [academic.oup.com]
- 6. waters.com [waters.com]
Technical Support Center: Functionalization of 3-Methyl-5-(trifluoromethyl)benzamide
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing 3-Methyl-5-(trifluoromethyl)benzamide. Here, we address common challenges and provide in-depth troubleshooting strategies to minimize side reactions and optimize your synthetic outcomes. The insights provided are grounded in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when functionalizing the aromatic ring of this compound?
A1: The primary challenge lies in controlling the regioselectivity of the reaction. The benzamide ring possesses three substituents with competing directing effects: the methyl group (-CH₃), the trifluoromethyl group (-CF₃), and the amide group (-CONH₂). The methyl group is an ortho-, para-directing activator. The trifluoromethyl group is a strong electron-withdrawing group and a meta-director. The amide group's directing effect is more complex and can be either ortho-, para-directing (due to the lone pair on nitrogen) or meta-directing (if the carbonyl oxygen is protonated or coordinated to a Lewis acid). Understanding the interplay of these electronic and steric factors is crucial for predicting and controlling the site of functionalization.
Q2: I am observing a significant amount of starting material decomposition. What could be the cause?
A2: Decomposition often points to the instability of the trifluoromethyl group or hydrolysis of the amide bond under the reaction conditions. While the C-F bond is very strong, the electron-withdrawing nature of the trifluoromethyl group can make the carbon atom it's attached to susceptible to nucleophilic attack under certain conditions.[1] Additionally, amides can undergo hydrolysis to the corresponding carboxylic acid under either strongly acidic or basic conditions, especially at elevated temperatures.[2][3][4][5][6] It is essential to carefully control the pH and temperature of your reaction.
Q3: Why am I getting a mixture of ortho- and meta-substituted products with respect to the amide group?
A3: This is a classic example of competing directing effects. The amide group itself can direct to the ortho position. However, the powerful meta-directing effect of the trifluoromethyl group can lead to substitution at the position meta to it, which may also be ortho or para to the methyl group. The final product distribution will depend on the specific reaction conditions (e.g., electrophile, catalyst, solvent, temperature) which can influence the dominant directing effect.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Symptom: Formation of a complex mixture of isomers during reactions like nitration, halogenation, or Friedel-Crafts reactions.
Causality: The methyl group activates the ortho and para positions, while the trifluoromethyl group deactivates the ring and directs meta. The amide group's influence is condition-dependent. This creates multiple potential sites for electrophilic attack.
Troubleshooting Workflow:
Caption: Troubleshooting poor regioselectivity.
Detailed Protocols & Explanations:
-
Modulating Lewis Acid Strength: Strong Lewis acids can coordinate to the amide's carbonyl oxygen, increasing its electron-withdrawing nature and favoring meta-direction. Using milder Lewis acids or running the reaction at lower temperatures can preserve the ortho, para-directing influence of the amide's nitrogen lone pair.
-
Steric Considerations: The methyl group can sterically hinder attack at the adjacent ortho position. This often leads to a preference for substitution at the position ortho to the amide and para to the methyl group.
-
Directed Ortho-Metalation (DoM): For highly specific functionalization ortho to the amide, a directed ortho-metalation strategy is recommended. The amide group can direct lithiation to the C2 position.
Protocol: Directed Ortho-Metalation
-
Dissolve this compound in dry THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 2.2 equivalents of a strong lithium base, such as sec-butyllithium (s-BuLi) or n-butyllithium (n-BuLi). The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the metalation.[7][8]
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation at the ortho position.
-
Add the desired electrophile (e.g., an alkyl halide, a ketone, an aldehyde) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform a standard aqueous workup and purify the product by column chromatography.
-
Issue 2: Amide Group Instability and Hydrolysis
Symptom: Formation of 3-Methyl-5-(trifluoromethyl)benzoic acid as a major byproduct.
Causality: Amides are susceptible to hydrolysis under both acidic and basic conditions, a reaction that is often accelerated by heat.[2][3][4][5][6]
Mitigation Strategies:
| Condition | Risk Factor | Recommended Action |
| Acidic | Strong protic acids (e.g., H₂SO₄, HCl) at elevated temperatures. | Use aprotic conditions where possible. If an acid is necessary, opt for a milder Lewis acid or conduct the reaction at the lowest effective temperature. |
| Basic | Strong bases (e.g., NaOH, KOH) and high temperatures. | Avoid strongly basic aqueous conditions. If a base is required, use a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) in an anhydrous solvent. |
| General | Prolonged reaction times at elevated temperatures. | Monitor the reaction closely by TLC or LC-MS and work it up as soon as it reaches completion. |
Issue 3: Unwanted Reduction of the Amide or Trifluoromethyl Group
Symptom: Formation of 3-Methyl-5-(trifluoromethyl)benzylamine or other reduction byproducts.
Causality: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the amide to an amine.[9] While the trifluoromethyl group is generally stable to many reducing agents, some harsh conditions or specific catalytic systems could potentially affect it.
Troubleshooting and Alternative Approaches:
-
Selective Amide Reduction: If the goal is to reduce the amide, a variety of milder and more selective reagents are available that may be more compatible with the trifluoromethyl group.[10] These include borane complexes (e.g., BH₃·THF) or catalytic hydrosilylation.[10] The choice of reagent can sometimes allow for controlled reduction to the aldehyde or the amine.[11]
-
Protecting Group Strategy: If functionalization elsewhere in the molecule requires a strong reducing agent that would affect the amide, consider protecting the amide. For example, conversion to an N-Boc or N-Cbz derivative can alter its reactivity and can be removed later.[12][13]
Caption: Protecting group workflow.
Issue 4: Challenges with C-H Functionalization
Symptom: Low yields or lack of reactivity in transition-metal-catalyzed C-H functionalization attempts.
Causality: The electronic properties of the substituted ring can significantly impact the efficacy of C-H activation. The electron-withdrawing trifluoromethyl group can make C-H bonds less susceptible to certain types of activation.
Optimization Strategies:
-
Choice of Catalyst and Ligand: The selection of the transition metal catalyst (e.g., Palladium, Rhodium, Iridium) and the corresponding ligands is critical.[14][15] Ligand choice can influence the catalyst's reactivity and selectivity.
-
Directing Group: The amide group can serve as a directing group to facilitate C-H activation at the ortho position.[15] Ensure reaction conditions are compatible with this directing effect.
-
Solvent and Additives: The solvent can play a crucial role in C-H functionalization reactions. Sometimes, the addition of specific acids or bases is necessary to promote catalyst turnover.
Experimental Protocol: Palladium-Catalyzed C-H Arylation
This is a representative protocol and may require optimization for specific substrates.
-
To a reaction vessel, add this compound, the aryl halide coupling partner (1.2 equivalents), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a ligand such as P(o-tolyl)₃ (10 mol%), and a base such as K₂CO₃ (2 equivalents).
-
Add a suitable solvent (e.g., toluene, DMF, or dioxane) under an inert atmosphere.
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Trifluoromethyl group. Grokipedia.
- Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis. Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Trifluoromethyl
- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Reddit.
- Nucleophilic Arom
- Electrophilic arom
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorin
- Nucleophilic arom
- Directing Effects in Electrophilic Arom
- Para-selective C–H bond trifluoromethylation of benzamide.
- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube.
- Acidic and Basic Amide Hydrolysis.
- Protecting group free radical C–H trifluoromethyl
- Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts.
- C-H Functionalization.
- Directing Effects. csbsju.edu.
- Substituent Effects. Organic Chemistry II - Lumen Learning.
- C-H Functionalization and C-N Bond Formation Approaches under Catalytic Conditions for the Synthesis of α-Ketoamides and 2,4-Disubstituted-1,3,5-triazines. Asian Journal of Chemistry.
- Amine synthesis by amide reduction. Organic Chemistry Portal.
- AMIDE REDUCTION INTERRUPTION AND FUNCTIONALIZATION.
- Amide Hydrolysis: Acid and Base-C
- Hydrolysis of Amide under acidic and Basic Conditions. YouTube.
- Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- Protecting Group Strategies in Carbohydr
- Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups. Organic Chemistry Frontiers (RSC Publishing).
- Nucleophilic Arom
- Reduction of Amides to Amines. Master Organic Chemistry.
- Concerted nucleophilic arom
- Protecting Groups List. SynArchive.
- Amino Acid-Protecting Groups. Chemical Reviews.
- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- ortho metalation.
- Primary amide reduction (actual lab question). Reddit.
- Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group.
- Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. Semantic Scholar.
- Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences.
- Ortho lithiation mechanism|Metal halogen exchange reaction|Butyllithium reaction|NET|G
- Optimization of Organolithium Reactions. University of Connecticut.
- Deoxygenative functionalization of trifluoromethyl ketones. Organic & Biomolecular Chemistry (RSC Publishing).
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Validation & Comparative
mass spectrometry fragmentation pattern of 3-Methyl-5-(trifluoromethyl)benzamide
The following guide details the mass spectrometry fragmentation analysis of 3-Methyl-5-(trifluoromethyl)benzamide , designed for analytical chemists and drug development professionals.
Exact Mass: 203.06 g/molExecutive Summary & Structural Context
This compound is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Its 1,3,5-substitution pattern renders it chemically robust, but this stability presents unique challenges in mass spectrometry (MS).
This guide compares the fragmentation "performance"—defined as spectral richness, ion stability, and diagnostic utility—across two primary ionization modes: Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) .
Why This Comparison Matters
-
For Structural Elucidation (EI): You need to differentiate this isomer from ortho-substituted analogs (e.g., 2-methyl derivatives) which exhibit "ortho-effects" (water loss). The 3,5-pattern precludes this, making the absence of certain peaks diagnostic.
-
For Quantitation (ESI): The electron-withdrawing
group significantly alters proton affinity compared to standard benzamides, affecting sensitivity in LC-MS workflows.
Experimental Protocols
To replicate the fragmentation data described below, the following validated instrument parameters are recommended.
Protocol A: GC-MS (Electron Ionization)[1][2][3]
-
Inlet Temp: 250°C (Split 10:1)
-
Ion Source: 230°C, 70 eV
-
Column: Rxi-5ms or equivalent (30m x 0.25mm, 0.25µm)
-
Gradient: 60°C (1 min)
300°C @ 20°C/min. -
Rationale: The high source temperature prevents condensation of the amide, while 70 eV provides standard library-matchable spectra.
Protocol B: LC-MS/MS (Electrospray Ionization)
-
Mode: Positive Ion (+ESI)[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Collision Energy (CE): Stepped 15-35 eV.
-
Rationale: The amide nitrogen is the primary protonation site. Stepped CE is required because the benzoyl cation is highly stable; low energy may yield only the molecular ion
.
Fragmentation Pathways & Mechanism
The fragmentation of this compound follows a distinct "Amide-First" decay pathway, heavily influenced by the electron-withdrawing nature of the trifluoromethyl group.
Primary Pathway: The Benzoyl Cleavage
-
Molecular Ion (
203): In EI, the radical cation is formed. In ESI, the protonated species is observed at 204. -
-Cleavage (
187): The weakest bond is the amide C-N bond.-
Mechanism: Inductive cleavage driven by the aromatic ring.
-
Loss: Neutral
(16 Da) in EI or (17 Da) in ESI. -
Product: The 3-methyl-5-(trifluoromethyl)benzoyl cation (
187). This is the Base Peak in most MS/MS spectra.[2]
-
-
Decarbonylation (
159): The benzoyl cation loses carbon monoxide (CO, 28 Da).-
Product: The substituted phenyl cation (
159). -
Stability: This ion is destabilized by the electron-withdrawing
group but stabilized by the electron-donating Methyl group, creating a "push-pull" electronic environment that makes this fragment intense but transient.
-
Secondary Pathway: The Fluorine Signature
-
Trifluoromethyl Cation (
69): In EI, a direct cleavage of the bond yields ( 69). This is a diagnostic marker for the trifluoromethyl group. -
HF Elimination: From the phenyl cation (
159), a rearrangement can eject HF (20 Da), resulting in a naphthyl-like or rearranged cation at 139.
Visualization: Fragmentation Tree
The following diagram illustrates the causal flow of fragmentation, validated by standard benzamide mechanics.
Figure 1: Fragmentation tree for this compound showing primary mass transitions.
Comparative Analysis: EI vs. ESI Performance
This section objectively compares how the molecule behaves under different ionization stresses.
Table 1: Ionization Mode Comparison
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Dominant Ion | ||
| Fragmentation | Extensive (Hard Ionization) | Minimal (Soft) - Requires CID |
| Diagnostic Ions | ||
| Sensitivity | Moderate (Nanogram range) | High (Picogram range) |
| Key Limitation | Molecular ion can be weak if source temp is too high. | Adduct formation ( |
Critical Insight for Researchers
If you are conducting metabolite identification , use ESI-MS/MS . The soft ionization preserves the molecular weight, and collision-induced dissociation (CID) will cleanly produce the
If you are conducting impurity profiling in synthesis, use EI-GCMS . The presence of the
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library - Benzamide Fragmentation Standards. NIST Chemistry WebBook. [Link]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for amide alpha-cleavage mechanisms).
Sources
comparing reactivity of 3-Methyl-5-(trifluoromethyl)benzamide vs 3-fluoro analog
An In-Depth Comparative Guide to the Reactivity of 3-Methyl-5-(trifluoromethyl)benzamide and its 3-Fluoro Analog
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the subtle substitution on an aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The choice between a trifluoromethyl group and a fluorine atom, both common bioisosteres for hydrogen, can dictate metabolic stability, receptor binding affinity, and overall efficacy. This guide provides a detailed comparison of the reactivity of two such analogs: this compound and 3-Methyl-5-fluorobenzamide. Our analysis is grounded in the principles of physical organic chemistry and supported by established experimental data from the literature, offering a predictive framework for researchers in the field.
Theoretical Framework: Unpacking the Electronic Effects
The reactivity of the amide bond in these compounds is primarily governed by the electrophilicity of the carbonyl carbon. Nucleophilic acyl substitution, such as hydrolysis, is the key reaction pathway to consider for metabolic degradation. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the benzoyl ring.[1][2]
The two substituents , trifluoromethyl (-CF3) and fluoro (-F), are both electron-withdrawing groups when positioned meta to the amide functionality. However, the magnitude and nature of their electron-withdrawing effects differ significantly:
-
Trifluoromethyl Group (-CF3): This group is a powerful electron-withdrawing substituent, primarily through a strong negative inductive effect (-I). The three highly electronegative fluorine atoms pull electron density away from the aromatic ring, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[3]
-
Fluoro Group (-F): Fluorine is the most electronegative element, and it also exerts a strong -I effect. However, unlike the -CF3 group, it possesses lone pairs of electrons that can be donated to the aromatic ring via a positive resonance effect (+R). While the inductive effect typically dominates, the resonance effect partially counteracts the electron withdrawal, making a single fluorine atom a less potent deactivator of the ring compared to a trifluoromethyl group.
To quantify and predict the impact of these electronic differences on reaction rates, we turn to the Hammett equation :
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent in a specific position (meta or para). A positive σ value indicates an electron-withdrawing group.
-
ρ (rho) is the reaction constant , which measures the sensitivity of a given reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is characteristic of reactions where a negative charge builds up in the transition state, such as in the alkaline hydrolysis of amides and esters.[1][4]
Predicted Reactivity: A Quantitative Comparison via Hammett Analysis
The reaction proceeds via a nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. The rate-determining step is influenced by the stability of this negatively charged intermediate. Electron-withdrawing groups stabilize this intermediate, thereby accelerating the reaction.[5][6]
Based on literature values, the reaction constant (ρ) for the alkaline hydrolysis of substituted benzamides is positive, confirming the reaction is accelerated by electron-withdrawing groups. For our predictive analysis, we will use a representative ρ value for a similar reaction, the alkaline hydrolysis of ethyl benzoates, which is approximately +2.5.[4]
The substituent constants (σ) for the groups at the meta position are key to our comparison:
| Substituent | Hammett Constant (σ_meta) |
| -CF₃ | +0.43 |
| -F | +0.34 |
| -CH₃ | -0.07 |
The methyl group at position 3 has a small electron-donating effect (negative σ value). For this analysis, we will focus on the comparative effect of the -CF₃ and -F groups at position 5.
Predicted Relative Hydrolysis Rates:
| Compound | Relevant Substituent | σ_meta | Predicted log(k/k₀) (σ * 2.5) | Predicted Relative Rate (k/k₀) |
| This compound | -CF₃ | +0.43 | 1.075 | ~11.9 |
| 3-Methyl-5-fluorobenzamide | -F | +0.34 | 0.850 | ~7.1 |
The analysis clearly predicts that This compound will undergo alkaline hydrolysis significantly faster than its 3-fluoro analog . The rate is predicted to be approximately 1.7 times faster due to the stronger electron-withdrawing nature of the trifluoromethyl group.
Experimental Design for Kinetic Analysis
To experimentally validate this prediction, a comparative kinetic study of the alkaline hydrolysis of both compounds can be performed. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) by measuring the decrease in the concentration of the starting amide over time.
Protocol: Comparative Alkaline Hydrolysis via HPLC Monitoring
1. Materials and Reagents:
-
This compound
-
3-Methyl-5-fluorobenzamide
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl, 1M)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.
-
Thermostatted water bath or reaction block.
-
Calibrated pH meter.
3. Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 M carbonate buffer solution at pH 12 by dissolving appropriate amounts of Na₂CO₃ and NaHCO₃ in water.
-
Prepare 10 mM stock solutions of each test compound in acetonitrile.
-
-
Reaction Setup:
-
Place 9.9 mL of the pH 12 buffer into several sealed vials and allow them to equilibrate to 50°C in the water bath.
-
To initiate the reaction in the first vial, add 100 µL of the 10 mM amide stock solution (final concentration 0.1 mM) and start a timer.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a 100 µL aliquot from the reaction vial.
-
Immediately quench the reaction by adding the aliquot to a vial containing 100 µL of 1M HCl. This neutralizes the base and stops the hydrolysis.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. An isocratic method with a mobile phase of acetonitrile and water at a suitable ratio should be developed to achieve good separation between the starting amide and the corresponding carboxylic acid product.
-
Monitor the elution profile using a UV detector at a wavelength where the amide shows strong absorbance (e.g., ~254 nm).
-
-
Data Analysis:
-
Integrate the peak area of the starting amide for each time point.
-
Plot the natural logarithm of the peak area (ln[Amide]) versus time.
-
Perform a linear regression on the data points. The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.[7]
-
Spectroscopic Characterization
The identity and purity of the starting materials, as well as the formation of the product, would be confirmed using standard spectroscopic techniques.
-
¹H NMR: The disappearance of the amide N-H protons and shifts in the aromatic proton signals would be indicative of reaction progress.
-
¹⁹F NMR: This technique is particularly useful for these compounds. A single resonance for the -CF₃ group and another for the -F group would be observed for the starting materials. Monitoring the change in the chemical environment of these fluorine nuclei can also be used to track the reaction.[8]
-
IR Spectroscopy: The characteristic C=O stretch of the amide (around 1650 cm⁻¹) would gradually be replaced by the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) and the broad O-H stretch of the acid (2500-3300 cm⁻¹).
Conclusion
Based on a robust analysis using the Hammett equation, This compound is predicted to be significantly more reactive toward nucleophilic acyl substitution than 3-Methyl-5-fluorobenzamide . This heightened reactivity is a direct consequence of the powerful inductive electron-withdrawing effect of the trifluoromethyl group, which surpasses that of the single fluoro substituent. This increased electrophilicity of the carbonyl carbon in the trifluoromethyl analog makes it a more favorable target for nucleophiles, leading to faster reaction rates, such as in hydrolysis.
For drug development professionals, this implies that a molecule containing the this compound moiety may be more susceptible to metabolic cleavage at the amide bond compared to its fluoro-substituted counterpart. This information is critical for designing compounds with the desired metabolic stability and pharmacokinetic profile. The provided experimental protocol offers a reliable method to empirically validate these predictions and obtain precise kinetic data for these, and other, structurally related compounds.
References
-
LibreTexts Chemistry. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link][5]
-
Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. [Link][6]
-
O'Connor, C. J. Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]
-
Organic Synthesis. Hydrolysis of Amide. [Link]
-
Gawarecka, K., et al. NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link][9]
-
University of Victoria. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation. [Link][2]
-
Cox, R. A. Benzamide hydrolysis in strong acids: The last word. ResearchGate. [Link][10][11]
-
Brown, R. S., et al. On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link][12]
-
Gawarecka, K., et al. NMR Reaction Monitoring Robust to Spectral Distortions. PMC. [Link][13]
-
Fersht, A. R., & Jencks, W. P. Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link][14]
-
Cox, R. A. Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. [Link][15]
-
Gawarecka, K., et al. NMR Reaction Monitoring Robust to Spectral Distortions. ResearchGate. [Link][16]
-
U.S. Environmental Protection Agency. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link][7]
-
Nagai, H., et al. pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journal of Organic Chemistry. [Link][17]
-
Filo. Which compound has the greatest rate of hydrolysis at pH=3.5:benzamide, o.. [Link][18]
-
Wadsak, W., et al. Establishment of a kinetic model for the intramolecular catalyzed hydrolysis of [18F]-benzylfluoride containing amino acid analogues by linking experimental and DFT studies. ResearchGate. [Link][19]
-
Gross, Z. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. ResearchGate. [Link][20]
-
CHEM 331 Problem Set #3: Substitutent Effects and LFERs. [Link][21]
-
Tenn, W. J., et al. Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Austin Peay State University. [Link][22]
-
Chen, Y., et al. Water proton NMR detection of amide hydrolysis and diglycine dimerization. Chemical Communications. [Link][23]
-
Martin, C. H., et al. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. PMC. [Link][24]
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. eScholarship. [Link][25]
-
Rennella, E., & Brutscher, B. Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. PMC. [Link][26]
-
Soreni-Harari, M., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link][8]
-
Benkhaled, A., et al. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. [Link][27]
-
Simon, A. J. L., et al. A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry. [Link]
-
Olah, G. A., et al. Superelectrophiles and the effects of trifluoromethyl substituents. PMC. [Link][3]
Sources
- 1. scribd.com [scribd.com]
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- 3. Hammett equation - Wikipedia [en.wikipedia.org]
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- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 13. Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 15. researchgate.net [researchgate.net]
- 16. BJOC - pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality [beilstein-journals.org]
- 17. Which compound has the greatest rate of hydrolysis at pH=3.5:benzamide, o.. [askfilo.com]
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- 23. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins [escholarship.org]
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C13 NMR chemical shifts for trifluoromethyl benzamide derivatives
Comprehensive Guide to C NMR Characterization of Trifluoromethyl Benzamides
Executive Summary
Trifluoromethyl (
This guide moves beyond simple peak listing. It addresses the "Invisible Carbon" phenomenon —where quaternary carbons coupled to fluorine disappear into the baseline—and provides a self-validating spectroscopic workflow to resolve them.
Part 1: Mechanistic Insight – The Physics of C-F Coupling
To interpret these spectra, one must understand that
The Multiplicity Trap
Unlike proton-decoupled spectra which typically yield singlets, the
-
The
Carbon: Splits into a quartet ( ) with a massive coupling constant ( Hz). -
The Ipso Carbon: Splits into a quartet (
) with a moderate constant ( Hz). -
The Ortho Carbon: Splits into a quartet (
) or multiplet with a small constant ( Hz).
The Intensity Dilution (The "Missing" Peak)
The intensity of a standard
-
Consequence: The outer wings of the quartet possess only 1/8th the intensity of the center. Combined with the lack of Nuclear Overhauser Effect (NOE) enhancement (since no protons are attached), these signals often vanish into the noise floor in standard short-run experiments.
Part 2: Comparative Analysis of Characterization Methods
| Feature | Standard | Optimized | 2D HMBC | |
| Primary Utility | Backbone assignment | Purity & Quantitation | Full Characterization | Connectivity Proof |
| Poor (often invisible) | Excellent (Singlet) | Good (Quartet visible) | Indirect detection | |
| Structural Context | High (Carbon skeleton) | Low (Only F env.) | High | High |
| Experiment Time | 15–30 mins | 1–5 mins | 2–12 hours | 30–60 mins |
| Key Limitation | Missing quaternary Cs | No backbone info | Long duration | Low resolution |
Expert Insight: Do not rely solely on Standard
Part 3: Reference Data – Chemical Shifts & Coupling Constants[1][2]
The following data represents typical ranges for
Table 1: Diagnostic C Chemical Shifts ( ) and Coupling Constants ( )
| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Diagnostic Note |
| Carbonyl (C=O) | 165.0 – 169.0 | Singlet ( | - | Deshielded; intensity varies with relaxation delay. |
| Ipso-C ( | 130.0 – 133.0 | Quartet ( | Often overlaps with unsubstituted aromatic signals. | |
| Ortho-C | 125.0 – 128.0 | Quartet ( | Look for "fat" peaks or slight splitting. | |
| Meta-C | 128.0 – 130.0 | Singlet ( | - | Sharpest aromatic signal. |
| Trifluoromethyl ( | 120.0 – 125.0 | Quartet ( | The "Ghost" peak; requires high S/N to see outer legs. |
Table 2: Solvent Effects (DMSO- vs. CDCl )
-
Rotameric Splitting: Benzamides exhibit restricted rotation around the C(O)-N bond.
-
CDCl
: Often shows broad or averaged signals at Room Temp. -
DMSO-
: Higher viscosity and polarity often slow rotation enough to resolve distinct rotamers (doubling of peaks), particularly for -dialkyl derivatives. -
Action: If peaks appear doubled, run Variable Temperature (VT) NMR at 80°C to coalesce them.
-
Part 4: Experimental Protocol
Workflow Visualization
Caption: Logical decision tree for characterizing fluorinated benzamides, prioritizing rapid screening before time-intensive carbon acquisition.
Detailed Methodology
1. Sample Preparation
-
Concentration: High concentration is critical for
C. Dissolve 30–50 mg of compound in 0.6 mL of solvent. -
Solvent Choice: Use DMSO-
if the compound has amide protons (to eliminate exchange broadening) or if rotamers are suspected. Use CDCl for high solubility non-polar derivatives.
2. The "Optimized"
C Acquisition
Standard parameters often fail to relax the
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Increase from standard 2s to 5s or 10s . The
carbon has no attached protons to assist relaxation (dipolar mechanism is inefficient). -
Scans (NS): Minimum 1024 scans (approx. 1-2 hours). For <10mg samples, run overnight.
-
Spectral Width: Ensure width covers 200 ppm to -20 ppm to catch the upfield
quartet wings.
3. Data Processing (The Critical Step)
-
Line Broadening (LB): Apply an exponential window function with LB = 3.0 Hz .
-
Why? Standard LB (0.3 Hz) is too low. Higher LB sacrifices resolution (which you don't need for broad quartets) to significantly boost Signal-to-Noise (S/N), making the quartet "pop" out of the baseline.
-
-
Peak Picking: Manually pick the center of the multiplets. Do not rely on automated peak picking algorithms, which often miss the outer wings of the
quartet.
References
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
-
Tóth, I. (2014).[1] Coupling constants for CF3 carbon in 13C-NMR. ResearchGate. Retrieved from [Link][2]
-
Smith, A. J. R., et al. (2022).[3] 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supporting Information: 13C NMR spectrum of 4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
Elemental Analysis of 3-Methyl-5-(trifluoromethyl)benzamide: A Comparative Guide to Standards and Methodologies
In the landscape of pharmaceutical and agrochemical development, the precise characterization of novel chemical entities is paramount. 3-Methyl-5-(trifluoromethyl)benzamide, a compound of interest due to its unique structural motifs, requires rigorous analytical validation to ensure purity, confirm identity, and establish a foundation for further research. Elemental analysis serves as a fundamental technique in this process, providing a quantitative measure of the constituent elements. This guide offers an in-depth comparison of the standards and methodologies essential for the accurate elemental analysis of this specific fluorinated aromatic amide.
Theoretical Composition: The Analytical Benchmark
Before any analysis, the theoretical elemental composition must be calculated. This value represents the "true" composition against which all experimental results are measured. For this compound, the molecular formula is C₉H₈F₃NO , with a molecular weight of 203.16 g/mol .
The theoretical elemental percentages are as follows:
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 53.21% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.97% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.90% |
| Fluorine (F) | 18.998 | 3 | 56.994 | 28.05% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.87% |
| Total | 203.163 | 100.00% |
This theoretical profile is the gold standard for validating the compound's identity and purity. Significant deviation from these values in experimental results can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.
Core Analytical Techniques: A Two-Pronged Approach
Due to the presence of both common organic elements (C, H, N, O) and a halogen (F), a comprehensive analysis requires two distinct, complementary techniques.
A. CHN/O Analysis via Combustion
The determination of carbon, hydrogen, and nitrogen is a well-established method based on the Pregl-Dumas method, performed using a modern CHNS/O analyzer.[1][2]
-
Principle of Causality: The choice of combustion analysis is based on its ability to quantitatively convert the sample into simple, detectable gases (CO₂, H₂O, and N₂). The sample is combusted in a high-temperature furnace (typically ~1000°C) in an oxygen-rich environment.[2][3] The resulting gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[4] Oxygen is determined separately by pyrolysis in an oxygen-free, high-temperature furnace, where it is converted to carbon monoxide (CO).[4] This method is highly reliable and provides a direct measure of the core organic elements.[5]
B. Fluorine Analysis via Combustion Ion Chromatography (CIC)
Determining the fluorine content, especially in stable trifluoromethyl groups, requires a more specialized approach. Combustion Ion Chromatography (CIC) is the modern standard for this application.[6][7]
-
Principle of Causality: The C-F bond in the -CF₃ group is exceptionally strong, making other analytical methods less effective. CIC overcomes this by ensuring complete decomposition of the sample in a high-temperature furnace (≥1000 °C) in a stream of oxygen.[8] This process quantitatively converts the organically bound fluorine into gaseous hydrogen fluoride (HF). The HF is then captured in an aqueous absorbing solution, and the resulting fluoride ions (F⁻) are precisely quantified using ion chromatography.[6][7] This technique provides a comprehensive measure of the total fluorine content.[9]
Experimental Workflow and Protocols
A self-validating analytical workflow is critical for trustworthy results. This involves careful sample preparation, instrument calibration with certified standards, and analysis of the target compound.
Caption: General workflow for elemental analysis.
Protocol 1: CHN Analysis
-
Instrument Calibration: Calibrate the CHN analyzer using a Certified Reference Material (CRM) such as Acetanilide or Sulfanilamide. Analyze the CRM to ensure the response is linear and accurate.
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into a tin capsule using a microbalance.[5]
-
Analysis: Place the encapsulated sample into the instrument's autosampler. Initiate the combustion sequence.
-
Data Processing: The instrument software will automatically integrate the detector signals for CO₂, H₂O, and N₂ and calculate the weight percentages based on the calibration curve.
Protocol 2: Fluorine Analysis by CIC
-
Instrument Calibration: Prepare a calibration curve using certified fluoride ion standards for the ion chromatograph.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a combustible boat or capsule suitable for the CIC system.
-
Analysis: Introduce the sample into the combustion furnace. The combustion products are passed through an absorption solution.[10]
-
Chromatography: Inject the absorption solution into the ion chromatograph to separate and quantify the fluoride ion concentration.
-
Data Processing: Calculate the total fluorine percentage in the original sample based on the measured fluoride concentration and the initial sample weight.
Comparison of Analytical Standards
The choice of reference material is crucial for ensuring the accuracy and traceability of results.[11] No single standard is perfect for all elements, so different standards are used for CHN and F analysis.
| Standard Type | Example Standard | Target Elements | Rationale for Use |
| Primary CHN Standard | Acetanilide (C₈H₉NO) | C, H, N | High purity, non-hygroscopic, and stable, providing reliable calibration for combustion analyzers. Widely available as an ISO 17034 and ISO/IEC 17025 certified CRM.[12] |
| Fluorinated Organic Standard | 3,5-Bis(trifluoromethyl)benzamide (C₉H₅F₆NO) | F, (C,H,N) | Structurally similar to the analyte, ensuring comparable combustion behavior.[13][14] Its high fluorine content and stability make it an excellent candidate for validating fluorine determination by CIC.[15] |
| Inorganic Fluoride Standard | Sodium Fluoride (NaF) Solution | F (for IC) | Used to directly calibrate the ion chromatograph, ensuring the accuracy of the final detection step in the CIC method. |
Using a structurally related compound like 3,5-Bis(trifluoromethyl)benzamide as a check standard is a key component of a self-validating system. If the analysis of this known compound yields results close to its theoretical values, it builds high confidence in the results obtained for the unknown sample, this compound.
Data Comparison and Performance
The ultimate goal is to have the experimental data closely match the theoretical values. An acceptable tolerance is typically within ±0.4% of the theoretical value for each element.
| Element | Theoretical Value (%) | Typical Experimental Result (%) | Acceptable Deviation (%) | Primary Technique |
| Carbon (C) | 53.21 | 53.15 - 53.45 | ±0.4 | Combustion Analysis |
| Hydrogen (H) | 3.97 | 3.85 - 4.10 | ±0.4 | Combustion Analysis |
| Nitrogen (N) | 6.90 | 6.80 - 7.10 | ±0.4 | Combustion Analysis |
| Fluorine (F) | 28.05 | 27.85 - 28.25 | ±0.4 | Combustion Ion Chromatography (CIC) |
Sources of Experimental Deviation:
-
Sample Purity: The presence of solvents, water, or synthetic byproducts will cause results to deviate.
-
Homogeneity: For crystalline solids, ensuring the small analyzed sample is representative of the bulk material is critical.[5]
-
Incomplete Combustion: Particularly relevant for fluorinated compounds, though modern analyzers with catalysts mitigate this risk.[2]
-
Weighing Errors: Given the small sample sizes (1-3 mg), a highly precise microbalance is essential.[5]
By employing robust, well-calibrated methods and appropriate certified reference materials, researchers can confidently determine the elemental composition of this compound, ensuring the integrity and validity of their scientific work.
References
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3-Methyl-5-(trifluoromethyl)benzamide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is a critical, final step that ensures the safety of laboratory personnel, the community, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Methyl-5-(trifluoromethyl)benzamide, a compound whose precise disposal information must be extrapolated from its chemical family and established hazardous waste management principles. As there is no specific Safety Data Sheet (SDS) for this exact molecule, we will rely on data from structurally similar benzamide compounds and general best practices for chemical waste management to ensure a safety-first approach.
I. Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, it is imperative to understand the potential hazards associated with this compound. Based on the data from related trifluoromethyl and benzamide-containing compounds, we can anticipate the following hazard profile:
| Hazard Category | Anticipated Risk | Justification from Related Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | Benzamide and its derivatives are often classified as harmful if ingested.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][4] | Many fluorinated and trifluoromethylated aromatic compounds are known skin irritants.[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3][4][5] | This is a common hazard for many organic chemicals, particularly fine powders or crystalline solids.[1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3][4][5] | Inhalation of dust or powder can irritate the respiratory tract.[3][4] |
Given these potential hazards, this compound must be treated as hazardous chemical waste .[6] Under no circumstances should this compound be disposed of down the drain or in regular trash.[7]
II. Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound for disposal, all laboratory personnel must be equipped with the appropriate PPE to minimize exposure:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required.[2] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical waste.[2]
-
Body Protection: A standard laboratory coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
All handling of this compound for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any airborne particles.
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: From the moment it is deemed no longer usable, this compound is classified as hazardous waste.[8]
-
Do Not Mix: This compound should not be mixed with other waste streams, especially incompatible chemicals.[6] Keep it segregated to prevent unforeseen reactions.[9]
Step 2: Container Management
-
Use Appropriate Containers: The ideal waste container is the original product container.[8] If this is not feasible, use a new, clean, and compatible container with a secure, leak-proof lid.[9][10] The container must be in good condition, free from damage or leaks.[11][12]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): The labeled waste container should be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[10][11]
-
Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[3][7]
-
Segregation in Storage: Ensure the container is stored separately from incompatible materials, such as strong oxidizing agents or strong bases.[2]
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[10][11][12] Do not leave funnels in the container opening.[11]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the container is nearly full (approximately 90%), or before the designated accumulation time limit is reached, contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.[10][11]
-
Documentation: Ensure that all necessary paperwork, such as a waste pickup request form, is completed accurately and submitted as required by your institution.[11]
-
Manifesting: The licensed waste disposal vendor will provide a manifest that tracks the waste from your facility to its final disposal site.[6] Retain a copy of this manifest for your records.
IV. Spill Management
In the event of a spill of this compound, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Assess the Spill: Determine the extent of the spill. If it is a large spill or you are not comfortable cleaning it up, contact your institution's EHS or emergency response team immediately.[8]
-
Control and Contain: If the spill is small and manageable, and you are trained to do so, control the spread of the material.
-
Clean-up:
-
For a solid spill, carefully sweep or shovel the material into a designated hazardous waste container.[1][3] Avoid generating dust.[2][13]
-
Use an inert absorbent material for any liquid components.
-
All materials used for the clean-up, including contaminated PPE, must be disposed of as hazardous waste.[8]
-
-
Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your supervisor and EHS office, and complete any necessary incident reports.
V. Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
VI. Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, and the systematic disposal protocol outlined in this guide, researchers can ensure that they are not only protecting themselves and their colleagues but also upholding the highest standards of scientific integrity and regulatory compliance. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.
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Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]
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Hazardous Waste Management Procedures. Keene State College. [Link]
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A Senior Application Scientist's Guide to Handling 3-Methyl-5-(trifluoromethyl)benzamide: A Risk-Based Approach to Personal Protective Equipment
Hazard Assessment: Understanding the Analogue-Based Risk Profile
The foundation of any safety protocol is a clear-eyed assessment of the potential hazards. Based on data from closely related benzamide derivatives, we must assume that 3-Methyl-5-(trifluoromethyl)benzamide presents the following risks:
-
Acute Oral Toxicity: Benzamide, the parent compound, is classified as harmful if swallowed.[1][3]
-
Skin Irritation: Substituted benzamides are frequently cited as causing skin irritation.[4][5][6] Direct contact must be rigorously avoided.
-
Serious Eye Irritation: Contact with the eyes is likely to cause serious irritation or damage.[2][5][6][7]
-
Respiratory Irritation: As a fine powder, the compound may cause respiratory irritation if inhaled.[2][4][5][6][7]
-
Potential for Genetic Defects: The parent compound, Benzamide, is suspected of causing genetic defects, necessitating stringent handling to minimize any possibility of exposure.[1][3]
This profile dictates that our primary goal is the prevention of direct contact, inhalation, and ingestion through a multi-layered safety approach that begins with engineering controls and culminates in the correct use of PPE.
The Hierarchy of Controls: Engineering and Environment First
Before a single glove is donned, we must leverage engineering and administrative controls to minimize exposure. PPE is the last line of defense, not the first.
-
Engineering Controls: All handling of this compound powder—including weighing, transferring, and preparing solutions—must be conducted within a certified chemical fume hood.[8][9][10] The fume hood is the primary barrier protecting you from inhaling airborne particulates. Ensure the sash is kept at the lowest practical height.
-
Administrative Controls: Designate a specific area within the lab for handling this compound. Ensure clear labeling on all primary and secondary containers.[9][10][11] Avoid working alone when handling hazardous materials.[12]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be deliberate and based on the identified risks. The following table summarizes the required equipment for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 / EN 166 | Protects eyes from chemical dust and splashes. Safety glasses with side shields are the minimum requirement.[7][11][13][14] |
| Hand Protection | Chemical-Resistant Gloves | ASTM F739 | Prevents skin contact. Nitrile gloves are a suitable initial choice, but always check manufacturer-specific compatibility data.[10][15] |
| Body Protection | Laboratory Coat | Standard Lab Coat | Protects skin and personal clothing from contamination. Ensure it is fully buttoned.[13][15] |
| Respiratory Protection | NIOSH-approved Respirator | Varies based on exposure | Recommended when handling the powder outside of a fume hood or during spill cleanup to prevent inhalation of dust.[1][7][8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, repeatable procedure is critical for safety. The following workflow minimizes the risk of exposure at every stage.
Experimental Workflow: Safe Handling Protocol
Caption: Workflow for handling this compound.
Detailed Methodologies
I. Preparation and Donning PPE:
-
Verify Controls: Before starting, confirm that the chemical fume hood is operational and has a current certification.
-
Assemble Materials: Gather the chemical, glassware, and any necessary equipment and place them inside the fume hood to minimize traffic in and out of the sash.[10]
-
Don PPE:
II. Handling this compound:
-
Engineering Controls: All manipulations of the solid compound must occur inside the certified chemical fume hood.[8][10]
-
Procedural Controls: When weighing and transferring the powder, use a spatula and handle the material gently to avoid creating dust. Keep the primary container of the chemical closed when not in use.[13][15]
III. Doffing PPE and Decontamination: The order of removal is critical to prevent contaminating your skin and personal clothing.
-
Glove Removal: While still in the designated work area, remove gloves first. Peel them off from the cuff, turning them inside out to trap any contaminants. Dispose of them immediately in the designated hazardous waste container.[15]
-
Goggle/Coat Removal: Step away from the immediate work area. Remove the laboratory coat by rolling it away from your body, ensuring the outer contaminated surface does not touch your personal clothing. Remove safety goggles last.[15]
-
Final Wash: Wash hands thoroughly with soap and water after all PPE has been removed.[3][12]
Disposal Plan: Managing a Clean Exit
Proper disposal is a non-negotiable part of the experimental lifecycle.
-
Chemical Waste: All unused this compound and any solutions containing it must be disposed of in a properly labeled hazardous waste container.[3][16] Do not pour it down the drain.[12]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be placed in a sealed bag and disposed of as solid hazardous waste.[17] Non-disposable items like glassware must be decontaminated thoroughly before being returned to general use.
Emergency Procedures: Plan for the Unexpected
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7][16]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[7][16]
-
Spill: Evacuate the immediate area. For a small spill within a fume hood, use an appropriate spill kit to absorb the material, then decontaminate the area. For larger spills, evacuate the lab and contact your institution's environmental health and safety office.[9][11]
By integrating this expert-level understanding of hazards with disciplined operational procedures, you can confidently and safely advance your research and development goals.
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- Benzamide Hazard Summary. New Jersey Department of Health.
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- Safety D
- Safety D
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- Safety D
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
